GNE-987
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSYVSGGUUAFN-GDNJTPAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H67F2N9O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GNE-987
Abstract
GNE-987 is a potent, picomolar-range heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is engineered to selectively induce the degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins, primarily Bromodomain-containing protein 4 (BRD4). By hijacking the cell's own ubiquitin-proteasome system, this compound offers a powerful therapeutic modality for cancers reliant on BET protein function, such as Acute Myeloid Leukemia (AML), T-cell Acute Lymphoblastic Leukemia (T-ALL), Neuroblastoma, and Glioblastoma.[1][2][3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a molecular bridge, inducing proximity between its target protein and an E3 ubiquitin ligase.[3] Its structure consists of three key components:
-
A ligand that binds with high affinity to the bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.[5][6]
-
A ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][7]
-
A flexible linker (a ten methylene (B1212753) spacer moiety) that connects the two ligands, optimizing the orientation for ternary complex formation.[5][6][8]
The primary mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation : this compound simultaneously binds to a BET protein (e.g., BRD4) and the VHL E3 ligase, forming a stable ternary complex (BRD4-GNE-987-VHL).[7][9] The stability of this complex is crucial for efficient degradation.[9]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD4.[6]
-
Proteasomal Recognition : The resulting poly-ubiquitinated BRD4 is recognized as a substrate for degradation by the 26S proteasome.[4]
-
Degradation and Recycling : The proteasome unfolds and proteolytically degrades BRD4 into small peptides. This compound is then released and can bind to another BRD4 protein, acting catalytically to induce further degradation.[3][4]
This process preferentially degrades BRD4 over BRD2 and BRD3, though it does induce degradation of these other BET family members as well.[4][7]
Downstream Cellular and Signaling Consequences
The degradation of BRD4, a critical epigenetic "reader," disrupts key transcriptional programs essential for cancer cell survival and proliferation.[6] BRD4 normally binds to acetylated lysine residues on histones, particularly at super-enhancers (SEs), which are large clusters of enhancers that drive the expression of cell identity and oncogenes.[1][2]
Key downstream effects include:
-
Super-Enhancer Disruption : this compound treatment leads to the global disruption of the super-enhancer landscape.[1][4] This results in the transcriptional suppression of numerous SE-associated oncogenes.[2]
-
Oncogene Downregulation : A primary consequence is the potent downregulation of the master oncogene c-MYC (or N-MYC in neuroblastoma).[3][4][5] Other critical oncogenes suppressed by this compound in specific cancers include LYL1 in AML and LCK in T-ALL.[1][2][7]
-
Cell Cycle Arrest and Apoptosis : The loss of these key pro-proliferative and anti-apoptotic signals forces cancer cells to exit the cell cycle, typically arresting in the G1/S phase, and subsequently undergo programmed cell death (apoptosis).[1][4][7] This is often observed by an increase in cleaved PARP and Caspase-3 activation.[1][7]
-
Modulation of Signaling Pathways : Gene set enrichment analysis (GSEA) of cells treated with this compound reveals significant changes in major signaling pathways, including the KRAS, p53, and NOTCH pathways, which are downstream of the transcriptional dysregulation.[1][7][10]
Quantitative Biological Activity
This compound demonstrates exceptional potency in biochemical and cellular assays, with activity in the low nanomolar to picomolar range.
| Parameter | Target/Cell Line | Value (nM) | Reference(s) |
| Binding Affinity (IC₅₀) | BRD4 Bromodomain 1 (BD1) | 4.7 | [5][6] |
| BRD4 Bromodomain 2 (BD2) | 4.4 | [5][6] | |
| Degradation Potency (DC₅₀) | BRD4 in EOL-1 AML cells | 0.03 | [5][6][11] |
| Cell Viability (IC₅₀) | EOL-1 (AML) | 0.02 | [5][6] |
| HL-60 (AML) | 0.03 | [5][6] | |
| MYC Inhibition (IC₅₀) | MYC expression | 0.03 | [5][6] |
Key Experimental Protocols
The characterization of this compound involves a suite of standard and advanced molecular biology techniques.
Western Blotting for Protein Degradation
-
Objective : To quantify the reduction in BET protein levels following this compound treatment.
-
Methodology :
-
Cancer cell lines (e.g., NB4, Kasumi-1) are seeded and treated with a dose-response curve of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified time (typically 4-24 hours).[7]
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
20-30 µg of protein per lane is separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, cleaved-PARP, and a loading control (e.g., GAPDH, β-actin).[7]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective : To determine the effect of this compound on cell cycle distribution.
-
Methodology :
-
Cells are treated with this compound at various concentrations for 24 hours.[7]
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
After incubation in the dark for 30 minutes, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective : To map the genome-wide locations of BRD4 and histone marks (like H3K27ac) to identify super-enhancers and their disruption by this compound.
-
Methodology :
-
NB4 cells are treated with this compound or DMSO for 6-24 hours.[1]
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and chromatin is sheared into 200-500 bp fragments by sonication.
-
Sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., BRD4, H3K27ac).
-
Antibody-protein-DNA complexes are captured using Protein A/G magnetic beads.
-
Cross-links are reversed, and the associated DNA is purified.
-
Sequencing libraries are prepared from the purified DNA and sequenced using a high-throughput sequencer.
-
Reads are aligned to the reference genome, and peaks are called to identify binding sites. Super-enhancers are identified by ranking H3K27ac signal intensity.
-
Conclusion
This compound is a highly effective BRD4-targeting PROTAC that induces rapid and profound degradation of BET family proteins. Its mechanism of action leverages the cell's endogenous protein disposal machinery to eliminate a key epigenetic regulator of oncogenic transcription. By disrupting super-enhancer function and downregulating critical oncogenes like MYC, this compound potently inhibits cancer cell proliferation and survival. The picomolar efficacy and catalytic mode of action make this compound a compelling candidate for targeted cancer therapy, with demonstrated preclinical activity in various hematological and solid tumors.[1][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 2417371-71-0 | BroadPharm [broadpharm.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
GNE-987: A Technical Guide to a Potent BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-987 is a highly potent, small molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced selectivity for Bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of BRD4 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This targeted protein degradation offers a powerful therapeutic strategy for various malignancies, including acute myeloid leukemia (AML), neuroblastoma, and osteosarcoma, where BRD4 is a key driver of oncogene expression.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomains of BRD4, a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] This design allows this compound to act as a molecular bridge, forming a ternary complex between BRD4 and the VHL E3 ligase machinery.[5] The formation of this complex facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins, leading to a profound and sustained reduction in BRD4 levels within the cell.
Mechanism of this compound-mediated BRD4 degradation.
Quantitative Data Summary
This compound exhibits potent activity in various cancer cell lines, with picomolar to low nanomolar efficacy in inducing BRD4 degradation and inhibiting cell viability. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Degradation and Viability Data for this compound
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference(s) |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.03 | 0.02 | [6] |
| HL-60 | Acute Myeloid Leukemia (AML) | - | 0.03 | [7] |
| NB4 | Acute Myeloid Leukemia (AML) | - | - | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | - | - | [2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | - | - | [2] |
| U87 | Glioblastoma | - | - | [3] |
| LN229 | Glioblastoma | - | - | [3] |
| U251 | Glioblastoma | - | - | [3] |
| A172 | Glioblastoma | - | - | [3] |
Table 2: Binding Affinity of this compound
| Target | IC50 (nM) | Reference(s) |
| BRD4 Bromodomain 1 (BD1) | 4.7 | [7][6] |
| BRD4 Bromodomain 2 (BD2) | 4.4 | [7][6] |
(S)-GNE-987, an epimer of this compound that does not bind to VHL, retains binding to BRD4 BD1 (IC50 = 4 nM) and BD2 (IC50 = 3.9 nM) and serves as a negative control for degradation studies.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize this compound.
Cell Culture
-
Cell Lines: Human leukemia cell lines (EOL-1, HL-60, NB4, Kasumi-1, MV4-11), glioblastoma cell lines (U87, LN229, U251, A172), and other relevant cancer cell lines are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][3]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2][3]
Western Blotting for BRD4 Degradation
This protocol is used to assess the extent of BRD4 protein degradation following treatment with this compound.
Experimental workflow for Western blotting.
-
Cell Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software.
Cell Viability Assays (CCK8 or MTT)
These colorimetric assays are used to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.[2][3]
-
Assay Procedure:
-
For CCK8 assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader. Calculate the IC50 values using a non-linear regression analysis.
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are typically used.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 U87 cells) into the flank of the mice.[3]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., intraperitoneally) at a specified dose and schedule (e.g., daily or every other day).[3][10]
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, tumors and organs can be harvested for further analysis (e.g., immunohistochemistry for BRD4 levels).[3][10]
-
Formulation: this compound for in vivo studies can be formulated in vehicles such as 5% Kolliphor® HS15 or a mixture of DMSO, PEG300, Tween-80, and saline.[3]
Downstream Signaling Effects of BRD4 Degradation
Degradation of BRD4 by this compound leads to the downregulation of key oncogenes and cell cycle regulators, ultimately resulting in anti-tumor effects.
Downstream effects of this compound-induced BRD4 degradation.
Conclusion
This compound is a potent and effective BRD4 degrader with significant potential for the treatment of various cancers. Its catalytic mechanism of action and high potency make it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Interaction of GNE-987 and the VHL E3 Ligase
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-987 is a heterobifunctional degrader molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1] BRD4 is a critical epigenetic reader involved in regulating the transcription of key oncogenes, making it a compelling target in cancer therapy.[1][2] Unlike traditional inhibitors that merely block a protein's function, this compound eliminates the target protein entirely. It achieves this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][3] The core of its mechanism involves recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to the BRD4 protein, initiating a cascade that leads to BRD4's destruction.[1][3][4] This guide provides a detailed technical overview of the this compound and VHL E3 ligase interaction, including quantitative data, experimental methodologies, and visual representations of the underlying processes.
Core Mechanism: Ternary Complex Formation
This compound is a chimeric molecule composed of three key parts: a ligand that binds to the bromodomains of BRD4, a ligand that binds to the VHL E3 ligase, and a chemical linker connecting the two.[1][3][5] The mechanism of action is predicated on the formation of a stable ternary complex between this compound, the BRD4 target protein, and the VHL E3 ligase complex.[3][6]
The VHL E3 ligase complex is a multi-subunit assembly that includes the VHL protein (the substrate recognition component), Elongins B and C, Cullin 2 (CUL2), and Rbx1.[7][8] In its natural role, this complex identifies specific proteins, such as the hypoxia-inducible factor-1α (HIF-1α) under normal oxygen conditions, for ubiquitination.[7][9]
This compound hijacks this function. By simultaneously binding to both BRD4 and VHL, it brings the E3 ligase into close proximity with BRD4, a protein it would not normally interact with.[3] This induced proximity allows the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4.[10] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 protein.[3][4] This process is catalytic, as a single molecule of this compound can induce the degradation of multiple BRD4 molecules.
Quantitative Data Presentation
The efficacy of this compound is defined by its binding affinity to its targets and its efficiency in inducing protein degradation. The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Binding Affinity and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value (nM) | Reference(s) |
| IC₅₀ | BRD4 (BD1) | 4.7 | [1][5] |
| IC₅₀ | BRD4 (BD2) | 4.4 | [1][5] |
| DC₅₀ | BRD4 Degradation (EOL-1 AML cells) | 0.03 | [1][5] |
| IC₅₀ | Cell Viability (EOL-1 cells) | 0.02 | [1] |
| IC₅₀ | Cell Viability (HL-60 cells) | 0.03 | [1] |
| IC₅₀ | MYC Expression (EOL-1 cells) | 0.03 | [1] |
Note: The (S)-GNE-987 epimer, which abrogates VHL binding, retains similar binding affinity to BRD4 bromodomains (IC₅₀ of 4.0 nM for BD1 and 3.9 nM for BD2) but does not degrade the BRD4 protein, highlighting the critical role of VHL recruitment.[11]
Table 2: Ternary Complex Stability (this compound:BRD4:VHL)
| Complex | Method | Half-life (t₁/₂) | Reference(s) |
| BRD4B1 Ternary Complex | SPR | 3920 ± 159 seconds | [3][12] |
| BRD4B2 Ternary Complex | SPR | 39 ± 5 seconds | [3][12] |
Note: Surface Plasmon Resonance (SPR) data indicates that the ternary complex formed with the first bromodomain (BD1) of BRD4 is significantly more stable than the one formed with the second bromodomain (BD2).[3]
Experimental Protocols
The characterization of PROTACs like this compound relies on a suite of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.
This assay directly measures the reduction of target protein levels within cells following treatment with the degrader.
-
Cell Culture and Treatment:
-
Seed acute myeloid leukemia (AML) cell lines (e.g., HL-60, MV4-11) or other relevant cells in 12-well plates.[4][13]
-
Allow cells to adhere and grow to an appropriate confluency.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified duration, typically between 8 to 24 hours.[4][13]
-
To confirm proteasome-dependent degradation, include a control group co-treated with this compound and a proteasome inhibitor like MG132 (typically 10 µM).[4][10]
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-α-Tubulin or anti-GAPDH) overnight at 4°C.[4][13]
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]
-
-
Quantification:
-
Measure the band intensity for the target protein and the loading control using software like ImageJ or LI-COR Image Studio.[13]
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the this compound concentration to determine the DC₅₀ value (the concentration at which 50% of the protein is degraded).[13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a biophysical assay used to detect the formation of the ternary complex in solution.
-
Principle: The assay uses two antibodies, each labeled with a specific fluorophore: a donor (e.g., Terbium cryptate, Tb) and an acceptor (e.g., Alexa Fluor 488, AF488).[14] One antibody detects the tagged target protein (e.g., GST-BRD4), and the other detects the tagged E3 ligase (e.g., His-VHL). When the PROTAC brings the two proteins into close proximity (<10 nm), energy is transferred from the excited donor to the acceptor, producing a FRET signal that can be measured.[14]
-
Protocol Outline:
-
Reagents: Purified, tagged proteins (e.g., GST-BRD2(BD1), His-CRBN(DDB1) as an example system), Tb-labeled anti-tag antibody (e.g., anti-GST), and a dye-labeled anti-tag antibody (e.g., anti-His).[14] A serial dilution of the PROTAC (this compound) is also required.
-
Reaction Setup: In a microtiter plate (e.g., 384-well), combine the target protein, the E3 ligase complex, and the serially diluted this compound.[14][15]
-
Incubation: Incubate the mixture for a defined period (e.g., 60-180 minutes) to allow for complex formation.[14][16]
-
Detection: Add the donor and acceptor antibody reagents.
-
Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at both the donor and acceptor wavelengths. The TR-FRET ratio (Acceptor/Donor) is calculated and plotted against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-mediated complex formation, where the signal decreases at very high concentrations due to the "hook effect".[3]
-
Conclusion
This compound represents a highly potent and effective BRD4-degrading PROTAC. Its mechanism is entirely dependent on its ability to form a productive ternary complex with BRD4 and the VHL E3 ligase. Quantitative biochemical and cellular data demonstrate that this compound binds its targets with high affinity and induces BRD4 degradation at picomolar concentrations.[1][5] The stability of the ternary complex, particularly with the BD1 domain of BRD4, appears to be a key determinant of its high degradation efficiency.[3] The experimental protocols outlined in this guide are fundamental to the discovery and characterization of such molecules, enabling researchers to quantify target engagement, complex formation, and cellular degradation. The successful recruitment of the VHL E3 ligase by this compound provides a powerful example of the therapeutic potential of targeted protein degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. portlandpress.com [portlandpress.com]
- 9. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
GNE-987: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of GNE-987, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins. This document details the mechanism of action, key experimental data, and methodologies employed in its preclinical evaluation.
Introduction
This compound is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of BET proteins, which are critical regulators of gene transcription and are implicated in various cancers.[1][2][3] this compound is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), connected by a chemical linker.[4][5] This dual binding facilitates the formation of a ternary complex between the BET protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[2][6]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system to selectively eliminate BET proteins. The process begins with the simultaneous binding of this compound to a BET protein and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity and Degradation Potency
| Parameter | Target | Cell Line | Value | Reference(s) |
| IC50 | BRD4 (BD1) | - | 4.7 nM | [4] |
| IC50 | BRD4 (BD2) | - | 4.4 nM | [4] |
| DC50 | BRD4 | EOL-1 (AML) | 0.03 nM | [4] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 | Reference(s) |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.02 nM | [4] |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.03 nM | [4] |
| U2OS | Osteosarcoma | 6.84 nM | [7] |
| HOS | Osteosarcoma | 2.46 nM | [7] |
| MG-63 | Osteosarcoma | 5.78 nM | [7] |
| 143B | Osteosarcoma | 7.71 nM | [7] |
Table 3: In Vitro MYC Expression Inhibition
| Cell Line | Cancer Type | IC50 | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.03 nM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below. These protocols are synthesized from multiple sources and represent a general approach that may require optimization for specific experimental conditions.
Western Blotting for BET Protein Degradation
This protocol is used to determine the extent of BET protein degradation following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., EOL-1, HL-60) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., CCK8)
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours.
-
Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with this compound or DMSO for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound or DMSO. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the mice via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound is a highly potent BET protein degrader with significant anti-cancer activity demonstrated in a range of preclinical models. Its ability to induce rapid and sustained degradation of BET proteins at picomolar to nanomolar concentrations highlights the promise of PROTAC technology in cancer therapy. Further investigation, including its development as a payload for antibody-drug conjugates, is underway to enhance its therapeutic potential and pharmacokinetic properties.[6][8] This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel therapeutic modality.
References
- 1. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
GNE-987: A Technical Guide to a Potent BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNE-987, a highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This compound represents a significant advancement in the field of targeted protein degradation, offering potential therapeutic applications in oncology and other areas where BET protein activity is implicated.
Chemical Structure and Properties
This compound is a chimeric molecule that functions by simultaneously binding to BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1] The structure of this compound consists of a potent BET inhibitor, a VHL-binding ligand, and a flexible linker that optimally positions the two proteins for ubiquitination.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₆H₆₇F₂N₉O₈S₂ | [3] |
| Molecular Weight | 1096.31 g/mol | [3] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of BRD4. This process involves the formation of a ternary complex between this compound, the target protein (BRD4), and an E3 ubiquitin ligase (VHL). The VHL E3 ligase then polyubiquitinates BRD4, targeting it for destruction by the 26S proteasome. This targeted degradation leads to a rapid and sustained depletion of BRD4 levels within the cell.[1]
Caption: this compound mediated degradation of BRD4 via the ubiquitin-proteasome system.
Biological Activity
This compound demonstrates potent and selective degradation of BRD4, leading to significant anti-proliferative effects in various cancer cell lines.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value (nM) | Reference |
| BRD4 BD1 IC₅₀ | - | 4.7 | [3][5] |
| BRD4 BD2 IC₅₀ | - | 4.4 | [3][5] |
| BRD4 Degradation DC₅₀ | EOL-1 (AML) | 0.03 | [3][6] |
| Cell Viability IC₅₀ | EOL-1 (AML) | 0.02 | [5][6] |
| Cell Viability IC₅₀ | HL-60 (AML) | 0.03 | [5][6] |
| MYC Expression IC₅₀ | - | 0.03 | [6] |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
GNE-987: A Comprehensive Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-987 is a potent and selective heterobifunctional degrader that targets Bromodomain-containing protein 4 (BRD4) for proteasomal degradation.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of BRD4.[1][2] This technical guide provides a detailed overview of the binding affinity of this compound for its target proteins, the experimental protocols used to determine these interactions, and the associated signaling pathways.
Quantitative Binding Affinity and Degradation Data
The binding affinity and degradation efficacy of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Target | Value (nM) | Assay Type | Reference |
| IC50 | BRD4 Bromodomain 1 (BD1) | 4.7 | Biochemical Assay | [1] |
| IC50 | BRD4 Bromodomain 2 (BD2) | 4.4 | Biochemical Assay | [1] |
| DC50 | BRD4 Degradation | 0.03 | EOL-1 AML Cell Line | [1][2] |
| IC50 | Cell Viability (EOL-1) | 0.02 | Cellular Assay | [2] |
| IC50 | Cell Viability (HL-60) | 0.03 | Cellular Assay | [2] |
| IC50 | MYC Expression Inhibition | 0.03 | Cellular Assay | [2] |
Table 1: Summary of this compound In Vitro Activity.
Mechanism of Action: PROTAC-Mediated Degradation
This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of BRD4. This process involves the formation of a ternary complex between this compound, the BRD4 protein, and the VHL E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and degradation by the proteasome.
Signaling Pathways
BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including MYC. By degrading BRD4, this compound effectively downregulates the expression of these target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This protocol describes a competitive binding assay to determine the IC50 of this compound for the bromodomains of BRD4.
Materials:
-
Recombinant human BRD4 BD1 (or BD2) protein
-
Biotinylated JQ1 (as a tracer)
-
Europium-labeled Streptavidin (donor)
-
APC-labeled anti-tag antibody specific to the BRD4 protein construct (acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add the BRD4 protein, biotinylated JQ1 tracer, and APC-labeled antibody.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Add the Europium-labeled Streptavidin to all wells to initiate the FRET reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a pulsed excitation (e.g., 320 nm).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Degradation Assay (DC50 Determination) by Western Blot
This protocol outlines the determination of the half-maximal degradation concentration (DC50) of this compound in a relevant cell line.
Materials:
-
EOL-1 AML cell line
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed EOL-1 cells in a multi-well plate and allow them to acclimate.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 18-24 hours).
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Plot the percentage of remaining BRD4 protein against the logarithm of the this compound concentration and determine the DC50 value.
Conclusion
This compound is a highly potent BRD4 degrader with low nanomolar binding affinity to both bromodomains of BRD4 and picomolar efficacy in inducing BRD4 degradation in cancer cell lines. Its mechanism of action, involving the recruitment of the VHL E3 ligase to BRD4, leads to the effective downregulation of oncogenic signaling pathways. The provided experimental protocols offer a framework for the characterization of this compound and other similar PROTAC molecules.
References
Downstream Effects of GNE-987 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream cellular and molecular effects of GNE-987, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins. This compound is a Proteolysis Targeting Chimera (PROTAC) that orchestrates the ubiquitination and subsequent proteasomal degradation of BET proteins, primarily BRD4, leading to significant anti-tumor activity in various cancer models. This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to a target protein and an E3 ubiquitin ligase.[1] Specifically, it consists of a ligand that binds to the bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the 26S proteasome.[1][4] The degradation of BRD4, a key epigenetic reader that regulates the transcription of critical oncogenes, is the primary driver of this compound's anti-cancer effects.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-987 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances in treatment, the prognosis for many AML patients remains poor, necessitating the development of novel therapeutic strategies.[1] One promising avenue of research involves targeting epigenetic regulators, such as the Bromodomain and Extra-Terminal (BET) family of proteins.[2] GNE-987 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins, and has demonstrated significant anti-tumor activity in preclinical models of AML.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects in AML.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to a BET protein (specifically BRD2, BRD3, and BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1][3] By degrading BET proteins, this compound disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1][2]
A key aspect of this compound's activity in AML is its ability to target super-enhancers, which are clusters of regulatory elements that drive the expression of key oncogenes.[1][2] In AML, the super-enhancer-associated gene LYL1 (lymphoblastic leukemia 1) has been identified as a critical target of this compound.[1] Degradation of BRD4 by this compound leads to the downregulation of LYL1 and other oncogenes, contributing to the observed anti-leukemic effects.[1]
Gene set enrichment analysis (GSEA) of AML cells treated with this compound revealed enrichment in apoptosis, KRAS, and p53 signaling pathways, suggesting a multi-faceted mechanism of action.[1]
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent cytotoxic effects in various AML cell lines.[1] The half-maximal inhibitory concentration (IC50) values for this compound are in the nanomolar range, indicating high potency.[1]
| Cell Line | IC50 (nM)[1] |
| NB4 | 2.5 |
| Kasumi-1 | 3.2 |
| HL-60 | 4.1 |
| MV4-11 | 1.8 |
Treatment of AML cell lines with this compound leads to a dose-dependent increase in apoptosis and cell cycle arrest at the G1 phase.[1] Furthermore, this compound is more potent than other BET inhibitors, such as JQ1 and ARV-825, in inducing BET protein degradation.[1]
In Vivo Studies
In a xenograft model of AML, this compound significantly reduced the infiltration of leukemia cells into the liver and spleen and prolonged the survival of the mice.[1] Immunohistochemical analysis of tumors from this compound-treated mice showed decreased levels of BRD4 and the proliferation marker Ki67, along with an increase in the apoptosis marker cleaved-caspase 3.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the effects of this compound in AML, based on available information.[1]
Cell Culture
Human AML cell lines (NB4, Kasumi-1, HL-60, MV4-11) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
Western Blotting
-
Objective: To detect the levels of specific proteins in AML cells following treatment with this compound.
-
Procedure:
-
AML cells were treated with various concentrations of this compound for 24 hours.[1]
-
Cells were lysed and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and PARP.[1]
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.[1]
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To analyze the effects of this compound on the cell cycle and apoptosis of AML cells.
-
Procedure:
-
AML cells were treated with this compound for 24 hours.[1]
-
For cell cycle analysis, cells were fixed and stained with propidium (B1200493) iodide (PI).[1]
-
For apoptosis analysis, cells were stained with an Annexin V-FITC and PI apoptosis detection kit.[1]
-
Data was acquired using a Beckman Gallios™ Flow Cytometer and analyzed.[1]
-
RNA-Sequencing (RNA-Seq)
-
Objective: To identify changes in gene expression in AML cells following this compound treatment.
-
Procedure:
-
NB4 cells were treated with this compound.[1]
-
Total RNA was extracted and its quality was assessed.
-
RNA sequencing was performed by Novogene Bioinformatics Technology Co., Ltd.[1]
-
Data analysis involved mapping reads using HISAT and quantifying gene expression. Differential gene expression was determined using DESeq2.[1]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
-
Objective: To identify the genomic regions where specific proteins (like H3K27ac) are bound, to map super-enhancers.
-
Procedure:
-
NB4 cells were treated with this compound.[1]
-
Chromatin was cross-linked, sonicated, and immunoprecipitated with an antibody against H3K27ac.[1]
-
The immunoprecipitated DNA was purified and sequenced.
-
Data analysis was performed to identify regions of enrichment, which correspond to active enhancers and super-enhancers.[1]
-
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
GNE-987 in Glioblastoma Research: A Technical Guide
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults and is also a relatively common brain tumor among children.[1][2] The prognosis for patients with GBM is often poor, underscoring the urgent need for novel therapeutic strategies.[3][4] One promising avenue of research involves targeting epigenetic regulators, such as the Bromodomain and Extra-Terminal (BET) family of proteins. Among these, BRD4 is frequently overexpressed in GBM and its elevated expression is negatively correlated with patient prognosis.[1][2]
This technical guide explores the application of GNE-987, a novel BRD4-targeting agent, in glioblastoma research. This compound is not a traditional inhibitor but a Proteolysis Targeting Chimera (PROTAC), a technology designed to harness the cell's own machinery to eliminate specific proteins.
This compound: A PROTAC-Based BRD4 Degrader
This compound is a heterobifunctional molecule engineered to induce the degradation of BET proteins.[5] It is composed of three key parts: a ligand that binds to the BET bromodomains (based on the well-known BET inhibitor JQ1), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1][6] This design allows this compound to act as a bridge, bringing BRD4 into proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][6][7] This mechanism of targeted protein degradation offers potential advantages over simple inhibition, including increased potency and a more durable effect.[6][7]
Caption: Mechanism of this compound-mediated BRD4 degradation via the ubiquitin-proteasome system.
Impact on Glioblastoma Cell Signaling and Function
Research has demonstrated that this compound exerts significant anti-tumor effects in glioblastoma models through the degradation of BRD4, which in turn modulates key oncogenic signaling pathways.[1][2]
Downregulation of c-Myc and S100A16
BRD4 is a critical transcriptional coactivator, and its degradation by this compound leads to the suppression of key downstream targets. Two notable targets in GBM are the oncogene c-Myc and S100A16.[1][2]
-
c-Myc: A well-established oncogene, c-Myc drives cellular proliferation, growth, and apoptosis.[1] this compound treatment significantly reduces c-Myc protein levels in GBM cells.[1][2]
-
S100A16: By combining Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27 acetylation (a marker of active enhancers and promoters) with RNA sequencing (RNA-seq), studies have shown that this compound disrupts H3K27Ac at specific gene loci.[1][2] This leads to the transcriptional downregulation of genes like S100A16, which has been identified as a factor in GBM growth.[1][2]
Caption: this compound signaling cascade in glioblastoma.
In Vitro Anti-Tumor Activity
In vitro experiments using glioblastoma cell lines have consistently shown that this compound possesses potent anti-cancer properties.[1][2]
-
Inhibition of Proliferation: this compound significantly inhibits the proliferation and viability of GBM cells in a dose-dependent manner.[1]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, with an increased proportion of cells in the G2 phase.[1] This is accompanied by a decrease in the mRNA levels of cell cycle-related genes like cyclin B and cdc2.[1]
-
Induction of Apoptosis: The compound effectively induces programmed cell death (apoptosis) in GBM cells, as evidenced by flow cytometry and increased levels of cleaved-PARP, a key apoptosis marker.[1]
Table 1: Summary of this compound In Vitro Effects on Glioblastoma Cells
| Assay Type | Endpoint Measured | Result | Reference |
| CCK8 Assay | Cell Viability/Proliferation | Significant inhibition | [1] |
| Colony Formation | Clonogenic Survival | Inhibition in a dose-dependent manner | [1] |
| Flow Cytometry | Cell Cycle Distribution | G2 phase arrest | [1] |
| RT-qPCR | Gene Expression | Decreased mRNA levels of cyclinB, cdc2 | [1] |
| Flow Cytometry | Apoptosis | Increased apoptotic cell population | [1] |
| Western Blot | Protein Expression | Increased cleaved-PARP, Decreased BRD4, c-Myc | [1] |
In Vivo Efficacy in Glioblastoma Models
The anti-tumor effects of this compound observed in vitro have been successfully translated into in vivo settings using xenograft models, where human GBM cells are implanted into immunocompromised mice.[1][2]
-
Tumor Growth Inhibition: Systemic administration of this compound significantly inhibits the growth of GBM tumors in vivo.[1][2]
-
Reduced Proliferation: Immunohistochemical staining of tumor tissues from treated animals shows a marked decrease in the expression of Ki67, a protein that serves as a marker for cell proliferation.[1][2]
Table 2: Summary of this compound In Vivo Efficacy in Glioblastoma Xenograft Model
| Model | Treatment | Endpoint | Result | Reference |
| GBM Xenograft | This compound | Tumor Volume | Significant reduction compared to control | [1] |
| GBM Xenograft | This compound | Ki67 Staining | Decreased percentage of Ki67-positive cells | [1] |
Detailed Experimental Protocols
This section provides an overview of the key methodologies used to evaluate this compound's efficacy in glioblastoma research, based on published studies.[1][2]
Caption: Integrated workflow for preclinical evaluation of this compound in glioblastoma.
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines (e.g., U87, A172) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments. A vehicle control (DMSO) is used in all experiments.
Cell Viability Assay (CCK8)
-
GBM cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.
-
After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound or vehicle control.
-
Following a 48-hour treatment period, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.
-
The plates are incubated for an additional 1-2 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability relative to the control group.
Flow Cytometry for Cell Cycle and Apoptosis
-
Cell Cycle:
-
Cells are treated with this compound for 48 hours.
-
Cells are harvested, washed with cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at 4°C.
-
After fixation, cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content is analyzed using a flow cytometer to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis:
-
Cells are treated with this compound for 48 hours.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in a binding buffer and stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.
-
The stained cells are immediately analyzed by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Western Blot Analysis
-
GBM cells are treated with this compound for the desired time and concentrations.
-
Total protein is extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., BRD4, c-Myc, cleaved-PARP, β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Athymic nude mice (4-6 weeks old) are used for the study.
-
Human GBM cells (e.g., 5 x 10⁶ cells) are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal injections of this compound (e.g., at a specified mg/kg dose) on a defined schedule (e.g., every other day), while the control group receives vehicle injections.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry (IHC) for Ki67.
Conclusion and Future Outlook
This compound represents a promising therapeutic strategy for glioblastoma by effectively inducing the degradation of the epigenetic reader BRD4.[1] Its mechanism of action leads to the suppression of critical oncogenic drivers like c-Myc and disrupts the transcriptional landscape of GBM cells.[1][2] The potent anti-proliferative, cell cycle arrest, and pro-apoptotic effects demonstrated in both in vitro and in vivo models highlight its potential for clinical development.[1][2]
Future research should focus on several key areas:
-
Clinical Trials: The preclinical data strongly support the advancement of this compound or similar BRD4-degrading PROTACs into clinical trials for patients with recurrent or newly diagnosed glioblastoma.[8]
-
Combination Therapies: Investigating this compound in combination with standard-of-care treatments for GBM, such as radiation and temozolomide, could reveal synergistic effects and overcome resistance mechanisms.
-
Blood-Brain Barrier Penetration: A critical factor for any CNS-targeted drug is its ability to cross the blood-brain barrier. Detailed pharmacokinetic and pharmacodynamic studies are essential to confirm adequate brain exposure of this compound.
-
Biomarker Development: Identifying predictive biomarkers, potentially related to BRD4 expression levels or the status of the VHL E3 ligase, could help select patients most likely to respond to this compound therapy.
References
- 1. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunitybio.com [immunitybio.com]
- 4. barrowneuro.org [barrowneuro.org]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. braintumor.org [braintumor.org]
GNE-987: A Novel Degrader Targeting Super-Enhancers in Neuroblastoma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of GNE-987 in neuroblastoma studies. This compound is a novel, potent, and specific small molecule that operates as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the bromodomain and extraterminal (BET) family of proteins, with a particular emphasis on BRD4.[1][2] This document details the mechanism of action of this compound, its effects on neuroblastoma cells both in vitro and in vivo, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase.[1] Specifically, it contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a potent inhibitor that binds to the bromodomains of BET proteins, including BRD2, BRD3, and BRD4.[1][2] This ternary complex formation facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] In neuroblastoma, the degradation of BRD4 is of particular significance. BRD4 is a key reader of epigenetic marks and plays a critical role in the transcriptional regulation of genes by binding to acetylated histones at super-enhancers (SEs).[1][3] These SEs are large clusters of enhancers that drive the expression of key oncogenes, including MYC, which is a major driver of neuroblastoma tumorigenesis.[1][3] By inducing the degradation of BRD4, this compound effectively disrupts the SE-mediated transcriptional amplification of oncogenes, leading to the suppression of tumor growth.[3][4]
In Vitro and In Vivo Efficacy in Neuroblastoma
Studies have demonstrated that this compound exhibits potent anti-cancer effects in neuroblastoma cell lines and in a xenograft mouse model.[1][3][4]
In Vitro Studies
In neuroblastoma cell lines, this compound has been shown to:
-
Inhibit Cell Proliferation and Survival: Treatment with nanomolar concentrations of this compound markedly diminishes the proliferation and survival of neuroblastoma cells.[1][3][4]
-
Induce Apoptosis: this compound significantly induces programmed cell death in neuroblastoma cells.[1][3][4]
-
Cause Cell Cycle Arrest: The compound leads to cell cycle arrest at the G1/S phase, thereby halting cell division.[1][3][4]
-
Downregulate MYC Expression: Consistent with its mechanism of action, this compound leads to a significant downregulation of hallmark genes associated with MYC.[1][3][4]
-
Identify Novel Targets: A study identified FAM163A as a novel candidate oncogenic transcript that is abnormally transcribed by super-enhancers and is implicated in neuroblastoma development.[3][4]
Quantitative Data from In Vitro Studies
| Cell Line | IC50 (nM) | Reference |
| EOL-1 (AML) | 0.02 | [2] |
| HL-60 (AML) | 0.03 | [2] |
Note: Specific IC50 values for neuroblastoma cell lines were not detailed in the provided search results, but the anti-proliferative effects were observed at nanomolar concentrations.[1][3][4]
In Vivo Studies
In a neuroblastoma xenograft mouse model, administration of this compound at a dose of 0.25 mg/kg resulted in a marked decrease in tumor size with minimal toxicity.[1][3][4] This in vivo efficacy was accompanied by BRD4 protein degradation similar to that observed in vitro.[1][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound in neuroblastoma.
Cell Culture and Proliferation Assays
-
Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, IMR-32, and SH-SY5Y).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Proliferation Assay (CCK-8):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells are treated with various concentrations of this compound or DMSO as a control.
-
Following a 48-hour incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for an additional 2 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
-
Western Blotting
-
Neuroblastoma cells are treated with this compound for the desired time and concentration.
-
Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against BRD4, MYC, and GAPDH (as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
-
Cells are treated with this compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells are washed and resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with this compound for 48 hours.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The percentage of apoptotic cells is determined by flow cytometry.
-
In Vivo Xenograft Model
-
Animal Model: Nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 5 x 10^6 neuroblastoma cells are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of this compound (0.25 mg/kg) daily, while the control group receives vehicle control.
-
Tumor Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width^2) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, including Western blotting and immunohistochemistry.
Conclusion
This compound represents a promising therapeutic strategy for neuroblastoma by targeting the fundamental mechanism of oncogene transcription driven by super-enhancers.[3][4] Its ability to induce the degradation of BRD4 leads to potent anti-tumor effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[1][3][4] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of this compound and other BET degraders in the context of neuroblastoma and other cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel agent.
References
- 1. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-987: A Technical Guide to its Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-987 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes the cell's own ubiquitin-proteasome system to achieve its therapeutic effect. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its profound effects on gene transcription through the modulation of super-enhancers, and detailed experimental protocols for its characterization. Quantitative data on its efficacy are presented, along with visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Advent of Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this innovation. These bifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a novel, highly potent PROTAC designed to selectively degrade the BET family of proteins, with a particular emphasis on BRD4.[1][2] BRD4 is a critical epigenetic reader that binds to acetylated histones and plays a pivotal role in the transcriptional regulation of key oncogenes, including c-MYC.[2] By inducing the degradation of BRD4, this compound effectively disrupts these transcriptional programs, leading to potent anti-proliferative and pro-apoptotic effects in various cancer models.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a chimeric molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of BET proteins.[3] Its mechanism of action can be delineated in a series of sequential steps:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase.
-
Ubiquitination: Within this proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules to the BRD4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins, leading to a profound and sustained downstream effect.
Impact on Gene Transcription: Targeting Super-Enhancers
BRD4 is known to be enriched at super-enhancers (SEs), which are clusters of enhancers that drive high-level expression of genes crucial for cell identity and, in cancer, oncogenesis. By degrading BRD4, this compound leads to the global disruption of the SE landscape in cancer cells.[4] This results in the significant downregulation of hallmark genes associated with oncogenic pathways, most notably the c-MYC signaling axis.[5]
The downregulation of c-MYC, a master transcriptional regulator, has pleiotropic effects on cancer cells, including:
-
Cell Cycle Arrest: c-MYC is a key driver of cell cycle progression. Its downregulation leads to the arrest of the cell cycle, thereby inhibiting proliferation.[6]
-
Induction of Apoptosis: c-MYC has a dual role in both promoting proliferation and sensitizing cells to apoptosis. Its suppression can tip the balance towards programmed cell death.[1][7]
Studies have shown that this compound treatment leads to a significant reduction in the levels of H3K27ac, a marker of active enhancers and promoters, at the gene loci of c-MYC and other oncogenes. This confirms that the degradation of BRD4 by this compound directly impacts the epigenetic regulation of these key cancer-driving genes.
Quantitative Data Presentation
The potency of this compound has been quantified in various cancer cell lines. The following tables summarize key in vitro efficacy data.
Table 1: this compound Binding Affinity and Degradation Potency
| Parameter | Target | Cell Line | Value | Reference |
| IC50 | BRD4 BD1 | - | 4.7 nM | [2][3] |
| IC50 | BRD4 BD2 | - | 4.4 nM | [2][3] |
| DC50 | BRD4 | EOL-1 (AML) | 0.03 nM | [2][3] |
Table 2: this compound Anti-proliferative and Gene Suppression Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Viability) | EOL-1 (AML) | 0.02 nM | [2][3] |
| IC50 (Viability) | HL-60 (AML) | 0.03 nM | [2][3] |
| IC50 (MYC Expression) | EOL-1 (AML) | 0.03 nM | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for BRD4 Degradation
This protocol is designed to assess the dose-dependent degradation of BRD4 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., EOL-1, HL-60)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Bortezomib) (optional control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, anti-c-MYC, anti-VHL, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a DMSO control for a predetermined time (e.g., 5, 24 hours).[3][5] For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 2 hours before adding this compound.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
This protocol outlines the workflow for identifying genes that are differentially expressed upon this compound treatment.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 10 nM) and a DMSO control for 24 hours.[4] Extract total RNA using a suitable kit.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression between this compound and DMSO-treated samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways affected by this compound.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) for Super-Enhancer Analysis
This protocol is for identifying changes in the super-enhancer landscape following this compound treatment.
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound and a DMSO control. Cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin to a fragment size of 200-500 bp.
-
Immunoprecipitation: Immunoprecipitate chromatin with an antibody against H3K27ac.
-
Library Preparation and Sequencing: Reverse cross-links, purify the DNA, and prepare sequencing libraries.
-
Data Analysis:
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K27ac enrichment.
-
Super-Enhancer Identification: Use an algorithm like ROSE to identify super-enhancers based on the density of H3K27ac peaks.[9]
-
Differential Analysis: Compare the super-enhancer profiles between this compound and DMSO-treated cells to identify regions with altered H3K27ac signal.
-
Conclusion
This compound represents a powerful tool for probing the function of BET proteins and a promising therapeutic candidate for cancers driven by transcriptional addiction to oncogenes like c-MYC. Its ability to induce the degradation of BRD4 leads to a profound and selective impact on the transcriptional landscape of cancer cells, primarily through the disruption of super-enhancers. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound and other PROTAC molecules, from confirming their mechanism of action to elucidating their downstream biological effects. As our understanding of targeted protein degradation continues to evolve, the principles and techniques described herein will be invaluable for the development of the next generation of precision medicines.
References
- 1. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding c-Myc networks of cell cycle and apoptosis regulated genes in a transgenic mouse model of papillary lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. Super-enhancer identification — HemTools latest documentation [hemtools.readthedocs.io]
Methodological & Application
GNE-987: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-987 is a potent and selective small molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of BET proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation mechanism has demonstrated significant anti-tumor activity in various cancer models, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), glioblastoma, and neuroblastoma, by disrupting key oncogenic signaling pathways.[1][3][4][5]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing cell viability, apoptosis, and target protein degradation.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BET proteins and another ligand that recruits the VHL E3 ubiquitin ligase.[6] This binding induces the formation of a ternary complex between the BET protein, this compound, and VHL, facilitating the transfer of ubiquitin to the BET protein.[2] The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[2] The degradation of BRD4, a key member of the BET family, leads to the downregulation of super-enhancer-associated oncogenes such as MYC, LYL1, and LCK, thereby inhibiting cancer cell proliferation and survival.[1][4]
Caption: this compound mechanism of action.
Quantitative Data
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| EOL-1 | Acute Myeloid Leukemia | IC50 | 0.02 | [6] |
| EOL-1 | Acute Myeloid Leukemia | DC50 | 0.03 | [6] |
| HL-60 | Acute Myeloid Leukemia | IC50 | 0.03 | [6] |
| NB4 | Acute Myeloid Leukemia | IC50 | Not Reported | [2] |
| Kasumi-1 | Acute Myeloid Leukemia | IC50 | Not Reported | [2] |
| MV4-11 | Acute Myeloid Leukemia | IC50 | Not Reported | [2] |
| U87 | Glioblastoma | IC50 (7 days) | 0.46 | [3] |
| LN229 | Glioblastoma | IC50 (7 days) | 0.15 | [3] |
| U251 | Glioblastoma | IC50 (7 days) | 0.08 | [3] |
| A172 | Glioblastoma | IC50 (7 days) | 0.11 | [3] |
| IMR-32 | Neuroblastoma | IC50 | 1.14 | [5] |
| SK-N-BE(2) | Neuroblastoma | IC50 | 1.87 | [5] |
| SK-N-SH | Neuroblastoma | IC50 | 30.36 | [5] |
| SH-SY5Y | Neuroblastoma | IC50 | 18.26 | [5] |
| PC3 | Prostate Cancer | DC50 | 0.23 - 0.38 | [7] |
Experimental Protocols
Cell Culture and Reagent Preparation
Cell Lines:
-
Glioblastoma: U87, LN229, U251, A172[3]
-
Neuroblastoma: IMR-32, SK-N-BE(2), SK-N-SH, SH-SY5Y[5]
-
Osteosarcoma: U2OS, MG-63, HOS, 143B
Culture Media:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
This compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.[2][3]
-
Store the stock solution at -80°C for long-term storage.[2]
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.[2] For adherent cells, allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.05% DMSO in culture medium).[2]
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.[2][3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for BET Protein Degradation
This protocol is for assessing the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-PARP, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1-10 nM) for a specified time (e.g., 5 or 24 hours).[2][6]
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Experimental Workflow
Caption: In vitro experimental workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
GNE-987: Application Notes and Protocols for Western Blot Analysis of BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-987, a potent proteolysis-targeting chimera (PROTAC), to induce the degradation of Bromodomain-containing protein 4 (BRD4) and to analyze this degradation using Western blotting.
Introduction
This compound is a highly potent and selective BET degrader that induces the degradation of BRD4 and other BET family proteins.[1][2] It functions as a heterobifunctional molecule, simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][5] The degradation of BRD4, a key epigenetic reader and transcriptional regulator, has shown significant therapeutic potential in various cancers.[1][2]
Mechanism of Action
The mechanism of this compound-mediated BRD4 degradation is a multi-step process initiated by the formation of a ternary complex between this compound, the BRD4 protein, and the VHL E3 ubiquitin ligase complex. This proximity, orchestrated by this compound, allows for the efficient transfer of ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.
Figure 1. This compound mediated BRD4 degradation pathway.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various assays and cell lines. This data is crucial for designing experiments and interpreting results.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | EOL-1 (AML) | BRD4 Degradation | DC50 | 0.03 nM | [1][3] |
| This compound | EOL-1 (AML) | Cell Viability | IC50 | 0.02 nM | [1] |
| This compound | HL-60 | Cell Viability | IC50 | 0.03 nM | [1] |
| This compound | EOL-1 (AML) | MYC Expression | IC50 | 0.03 nM | [1] |
| This compound | U2OS (Osteosarcoma) | Cell Viability | IC50 | 6.84 nM | [6] |
| This compound | HOS (Osteosarcoma) | Cell Viability | IC50 | 2.46 nM | [6] |
| This compound | MG-63 (Osteosarcoma) | Cell Viability | IC50 | 5.78 nM | [6] |
| This compound | 143B (Osteosarcoma) | Cell Viability | IC50 | 7.71 nM | [6] |
| This compound | BRD4 BD1 | Binding Affinity | IC50 | 4.7 nM | [1][3] |
| This compound | BRD4 BD2 | Binding Affinity | IC50 | 4.4 nM | [1][3] |
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol details the steps to assess this compound-induced BRD4 degradation in cultured cells.
Materials and Reagents
-
Cell Line: A cell line expressing BRD4 (e.g., EOL-1, HL-60, NB4, Kasumi-1).[4]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
Experimental Workflow
Figure 2. Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours). A 24-hour treatment is a common starting point.[4]
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-BRD4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
After developing the BRD4 signal, the membrane can be stripped and re-probed for a loading control protein.
-
-
Detection:
-
Apply an ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
-
Troubleshooting
-
No or Weak BRD4 Signal:
-
Check antibody dilution and incubation times.
-
Ensure efficient protein transfer.
-
Verify the expression of BRD4 in the chosen cell line.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and equal loading.
-
Use a reliable loading control for normalization.
-
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to study BRD4 degradation and its downstream effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]
- 9. BRD4 Monoclonal Antibody (2F7E2) (67374-2-IG150UL) [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for GNE-987 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a cell viability assay using GNE-987, a potent and selective PROTAC (Proteolysis Targeting Chimera) BET (Bromodomain and Extra-Terminal domain) degrader. This document outlines the mechanism of action of this compound, detailed experimental protocols for assessing its impact on cell viability, and a summary of its activity in various cancer cell lines.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of BET family proteins, primarily BRD4.[1] It functions by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and BRD4, thereby forming a ternary complex.[2][3] This proximity facilitates the VHL-mediated ubiquitination of BRD4, marking it for degradation by the proteasome.[2][3] By eliminating BRD4, this compound disrupts key transcriptional programs that drive cell proliferation and survival in various cancers, leading to cell cycle arrest and apoptosis.[2][4][5] this compound has demonstrated potent anti-tumor effects in preclinical models of osteosarcoma, acute myeloid leukemia (AML), glioblastoma, and neuroblastoma.[4][6][7][8][9]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound-mediated BRD4 degradation and the general experimental workflow for a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GNE-987 In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent and selective BRD4-degrading PROTAC (Proteolysis Targeting Chimera), GNE-987, in preclinical in vivo xenograft models. This document outlines detailed experimental protocols for various cancer types, summarizes key anti-tumor efficacy data, and illustrates the underlying mechanism of action through signaling pathway diagrams.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted protein degradation approach offers a powerful strategy to inhibit the transcriptional activity of oncogenes regulated by BRD4, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the anti-tumor activity of this compound in various hematological and solid tumor models.
Mechanism of Action
This compound functions by forming a ternary complex between the BRD4 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The removal of BRD4 from chromatin leads to the downregulation of key oncogenic transcriptional programs.
Determining the Dose-Response Curve of GNE-987: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the dose-response curve of GNE-987, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4.[1][2][3][4] this compound functions by forming a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3][5] This application note details the necessary protocols for assessing the efficacy of this compound in vitro, including cell viability assays, target protein degradation analysis, and apoptosis induction. The provided methodologies and data presentation formats are designed to facilitate reproducible and robust characterization of this compound's dose-dependent effects.
Introduction
This compound is a novel therapeutic agent that leverages the cell's natural protein degradation machinery to eliminate BRD4, a key epigenetic reader involved in the transcriptional regulation of oncogenes such as c-MYC and LYL1.[1][2][6] As a PROTAC, this compound offers a distinct mechanism of action compared to traditional inhibitors, leading to a profound and sustained depletion of the target protein.[3][4] Studies have demonstrated its potent anti-tumor activity in various cancer models, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, glioblastoma, and osteosarcoma.[1][6][7][8][9]
The determination of a precise dose-response curve is a critical step in the preclinical evaluation of this compound. This involves quantifying its effects on cell viability (IC50) and its efficiency in degrading the target protein (DC50) across a range of concentrations. This document provides detailed protocols for key in vitro assays to establish these parameters.
This compound Signaling Pathway
This compound initiates a cascade of events leading to the degradation of BET proteins and subsequent anti-cancer effects. The key steps in its mechanism of action are the formation of a ternary complex with BRD4 and the VHL E3 ubiquitin ligase, which leads to the ubiquitination and proteasomal degradation of BRD4. This depletion of BRD4 results in the downregulation of critical oncogenes like MYC and LYL1, ultimately inducing cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., EOL-1, HL-60)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.001 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Western Blot for BRD4 Degradation (DC50 Determination)
This protocol outlines the steps to quantify the degradation of BRD4 protein following treatment with this compound to determine the half-maximal degradation concentration (DC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.001 nM to 100 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Further normalize the data to the vehicle-treated control (representing 100% BRD4 level).
-
Plot the normalized BRD4 levels against the logarithm of the this compound concentration and use non-linear regression to determine the DC50 value.
-
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 48 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Experimental Workflow
The following diagram illustrates the overall workflow for determining the dose-response curve of this compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. ch.promega.com [ch.promega.com]
- 9. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of GNE-987: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of GNE-987, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD4 protein. Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of this compound in various experimental settings.
Introduction to this compound
This compound is a chimeric molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] It binds with high affinity to the BD1 and BD2 bromodomains of BRD4.[2][3][4][5] Due to its mechanism of action, this compound is a valuable tool for studying the biological functions of BRD4 and for potential therapeutic development in areas such as oncology. This document outlines the necessary procedures for preparing stock solutions for both in vitro and in vivo applications.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₅₆H₆₇F₂N₉O₈S₂[6] |
| Molecular Weight | 1096.31 g/mol [3] |
| CAS Number | 2417371-71-0[6] |
| Appearance | Powder |
| Purity | >99% |
Solubility of this compound
The solubility of this compound in common laboratory solvents is critical for choosing the appropriate vehicle for your experiments.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (91.21 mM)[1] | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1] |
| Ethanol | 2 mg/mL[1] | |
| Water | Insoluble[1] |
Experimental Protocols
Required Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a High-Concentration DMSO Stock Solution (for In Vitro Use)
This protocol describes the preparation of a 10 mM DMSO stock solution, which is suitable for most cell-based assays.
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 10.96 mg of this compound (Molecular Weight: 1096.31 g/mol ). Adjust the mass and volume as needed for your specific requirements.
-
Dissolution: Carefully add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO to 10.96 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.[2][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Caption: Workflow for preparing this compound stock solution.
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[4][6][7]
Signaling Pathway Involving this compound
This compound functions as a PROTAC to induce the degradation of the BRD4 protein. The diagram below illustrates this mechanism of action.
Caption: this compound mediated degradation of BRD4 protein.
Storage and Stability Summary
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years[3] | Store in a dry, dark place. |
| In Solvent (-20°C) | -20°C | 1 month[1][2][7][8] | Aliquot to avoid freeze-thaw cycles.[1][2][8] |
| In Solvent (-80°C) | -80°C | 1 year[1][3] | Preferred for long-term storage of stock solutions. |
Disclaimer: This protocol is intended for research use only. Please consult the relevant literature and safety data sheets before use. The stability of the compound in solution may vary depending on the solvent and storage conditions. It is recommended to prepare fresh working solutions from the stock for each experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 2417371-71-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GNE-987 in PROTAC-Antibody Conjugate (PAC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-987 is a potent and highly active chimeric BET (Bromodomain and Extra-Terminal domain) degrader.[1] It operates through the Proteolysis-Targeting Chimeras (PROTAC) technology, which co-opts the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[2] this compound is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the BRD4 protein, a member of the BET family.[3][4] This design facilitates the formation of a ternary complex between BRD4 and VHL, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2]
The degradation of BRD4, a key epigenetic reader involved in the transcriptional regulation of oncogenes like c-Myc, has shown significant therapeutic potential in various cancers.[1][4] this compound has demonstrated picomolar activity in degrading BRD4 and has shown efficacy in preclinical models of acute myeloid leukemia (AML), glioblastoma, neuroblastoma, and osteosarcoma.[1][4][5][6]
A significant advancement in the application of this compound is its use in the development of PROTAC-Antibody Conjugates (PACs).[1] PACs combine the targeted protein degradation mechanism of PROTACs with the specificity of monoclonal antibodies.[7][8] By conjugating this compound to an antibody that targets a specific cell-surface antigen, the degrader can be delivered selectively to cancer cells, potentially enhancing its therapeutic index and minimizing off-target effects.[9][10] This approach has been demonstrated by conjugating this compound to an anti-CLL1 antibody for targeted therapy of AML.[1][9]
These application notes provide a summary of the key characteristics of this compound and detailed protocols for its application in research and PAC development.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | EOL-1 (AML) | 0.03 nM | [1][3] |
| BRD4 Binding Affinity (IC50) | BD1 | 4.7 nM | [1][3] |
| BD2 | 4.4 nM | [1][3] | |
| Cell Viability (IC50) | EOL-1 (AML) | 0.02 nM | [1][3] |
| HL-60 (AML) | 0.03 nM | [1][3] | |
| U87 (Glioblastoma) | 9.89 nM (3 days) | [11] | |
| U251 (Glioblastoma) | 1.13 nM (3 days) | [11] | |
| MYC Expression Inhibition (IC50) | 0.03 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) Xenograft | Single IV administration of anti-CLL1-GNE-987 conjugate | Dose- and antigen-dependent tumor regression. | [9][12] |
| Osteosarcoma Xenograft | This compound administration | Significantly reduced tumor size with minimal toxicity. | [5][13] |
| Neuroblastoma Xenograft | 0.25 mg/kg | Markedly decreased tumor size with less toxicity. | [6] |
| Glioblastoma Xenograft | This compound administration | Inhibited tumor growth. | [4][14] |
Mandatory Visualizations
Caption: this compound mediated degradation of BRD4 protein.
Caption: Experimental workflow for PAC development.
Caption: Logical relationship of PAC components and outcome.
Experimental Protocols
Protocol 1: In Vitro BRD4 Degradation Assay using Western Blot
Objective: To determine the concentration-dependent degradation of BRD4 by this compound in a selected cell line.
Materials:
-
Cancer cell line of interest (e.g., EOL-1, HL-60)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 100 nM) and a DMSO vehicle control for a specified time (e.g., 5, 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4, BRD2, and BRD3 signals to the loading control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Protocol 2: Cell Viability Assay (e.g., CCK8 or MTT)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound and a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent and incubate for 4 hours, then add solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of a this compound-based PAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest (e.g., HL-60 for AML model)
-
Matrigel (optional)
-
This compound-antibody conjugate (PAC)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells into the mice. For subcutaneous models, allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PAC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific PAC and tumor model.
-
Tumor Measurement: For subcutaneous models, measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (defined by tumor size, body weight loss, or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for BRD4 and proliferation markers like Ki67).[4][13]
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of the PAC.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines, antibodies, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 8. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 9. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-987 Treatment in Osteosarcoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-987 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 for degradation.[1][2][3][4] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] In the case of this compound, it forms a ternary complex between BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This targeted degradation of BRD4 has shown significant anti-tumor effects in various cancers, including osteosarcoma.[5][6]
Osteosarcoma (OS) is a primary malignant bone tumor that predominantly affects children and adolescents. The BET protein BRD4 plays a crucial role in regulating the transcription of oncogenes by binding to super-enhancers.[5][6] By degrading BRD4, this compound disrupts the transcriptional regulation of these oncogenes, leading to reduced cell proliferation, cell cycle arrest, and apoptosis in osteosarcoma cells.[5][6]
These application notes provide a summary of the effects of this compound on osteosarcoma cell lines and detailed protocols for key experiments to assess its efficacy.
Data Presentation
This compound In Vitro Efficacy in Osteosarcoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human osteosarcoma cell lines after 48 hours of treatment.
| Cell Line | IC50 (nM) |
| U2OS | 6.84 |
| HOS | 2.46 |
| MG-63 | 5.78 |
| 143B | 7.71 |
Data sourced from a study on the effects of this compound on osteosarcoma cell lines.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound mediated BRD4 degradation and downstream effects.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound in osteosarcoma cells.
Experimental Protocols
Osteosarcoma Cell Line Culture
This protocol outlines the general procedure for culturing human osteosarcoma cell lines such as U2OS and MG-63.
Materials:
-
Human osteosarcoma cell lines (e.g., U2OS, MG-63)
-
U2OS Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
MG-63 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain osteosarcoma cell lines in T-75 flasks with their respective growth medium in a humidified incubator at 37°C with 5% CO2.[5][7]
-
For sub-culturing, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new flasks at the desired density.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound on osteosarcoma cells.
Materials:
-
Osteosarcoma cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed osteosarcoma cells into 96-well plates at a density of 5,000 - 8,000 cells per well in 100 µL of medium.[2]
-
Incubate the plates for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.[2]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8][9][10]
-
Measure the absorbance at 450 nm using a microplate reader.[8][9][10]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control osteosarcoma cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control osteosarcoma cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blot Analysis
This protocol is for detecting the levels of BRD4 and cleaved PARP (a marker of apoptosis).
Materials:
-
Treated and control osteosarcoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-cleaved PARP, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
References
- 1. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indole-3-Carbinol Induces Apoptosis in Human Osteosarcoma MG-63 and U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ptglab.com [ptglab.com]
- 9. apexbt.com [apexbt.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
GNE-987: Application Notes and Protocols for T-cell Acute Lymphoblastic Leukemia (T-ALL) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes.[1] A key driver in many T-ALL cases is the dysregulation of transcriptional programs, often maintained by epigenetic readers such as the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. GNE-987 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[1] This document provides detailed application notes and experimental protocols for the use of this compound in T-ALL research, focusing on its mechanism of action and methods to assess its anti-leukemic activity.
This compound is a heterobifunctional molecule that consists of a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a potent inhibitor of BET bromodomains.[1] This dual-binding capacity allows this compound to recruit BRD4 to the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] By eliminating BRD4, this compound disrupts the transcriptional machinery that drives the expression of key oncogenes in T-ALL, such as those regulated by super-enhancers, including the lymphocyte-specific protein tyrosine kinase (LCK).[1]
Data Presentation
In Vitro Activity of BET Degraders and Inhibitors in T-ALL and other Leukemia Cell Lines
The following tables summarize the in vitro efficacy of this compound and other BET-targeting compounds. While specific IC50 and DC50 values for this compound in a comprehensive panel of T-ALL cell lines are not extensively published, the data from analogous compounds and related leukemia cell lines provide a strong rationale for its use and guide for experimental design.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| ARV-825 (BET Degrader) | Jurkat | T-ALL | <100 | [2] |
| ARV-825 (BET Degrader) | CCRF-CEM | T-ALL | <100 | [2] |
| ARV-825 (BET Degrader) | Molt4 | T-ALL | <100 | [2] |
| JQ1 (BET Inhibitor) | REH | B-ALL | 1160 | [3] |
| JQ1 (BET Inhibitor) | NALM6 | B-ALL | 930 | [3] |
| JQ1 (BET Inhibitor) | SEM | B-ALL | 450 | [3] |
| JQ1 (BET Inhibitor) | RS4;11 | B-ALL | 570 | [3] |
| Compound | Cell Line | Cancer Type | DC50 (nM) | Citation |
| This compound | EOL-1 | AML | 0.03 | [4] |
| QCA570 | Bladder Cancer Cells | Bladder Cancer | ~1 | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., Jurkat, CCRF-CEM, Molt4)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound (stock solution in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed T-ALL cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 1000 nM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for BRD4 Degradation and Downstream Effects
Objective: To assess the degradation of BRD4 and the expression of downstream target proteins in T-ALL cells following this compound treatment.
Materials:
-
T-ALL cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-LCK, anti-c-Myc, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed T-ALL cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for different time points (e.g., 6, 12, 24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in T-ALL cells by this compound.[5]
Materials:
-
T-ALL cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.[2]
-
Harvest cells, including the supernatant containing non-adherent cells, and wash twice with cold PBS.[5]
-
Resuspend cells in 1X binding buffer provided in the kit.[5]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[5]
-
Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of T-ALL cells.
Materials:
-
T-ALL cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed T-ALL cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Conclusion
This compound represents a promising therapeutic agent for T-ALL by inducing the degradation of the key epigenetic regulator BRD4. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the anti-leukemic effects of this compound in T-ALL models. These assays will enable the elucidation of its mechanism of action and provide critical data for its preclinical and clinical development.
References
- 1. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-987 in Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of GNE-987, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins, for oncology research.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1][2][3][4] It is synthesized by linking a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a BET inhibitor moiety.[5][6] This bifunctional molecule facilitates the formation of a ternary complex between the BET protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET protein.[2][4] By degrading BET proteins, this compound disrupts the transcriptional regulation of key oncogenes, such as c-Myc and LYL1, that are often dependent on super-enhancers, making it a promising therapeutic strategy for various cancers.[1][4]
Mechanism of Action
This compound functions as a molecular bridge, bringing together a BET protein and the VHL E3 ubiquitin ligase. This proximity triggers the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins, particularly BRD4, leads to the suppression of super-enhancer-driven transcription of oncogenes, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3][4]
Figure 1: Mechanism of action of this compound leading to anti-cancer effects.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound across various cancer cell lines.
Table 1: this compound Binding Affinity and Degradation Potency
| Parameter | Cell Line | Value (nM) | Reference |
|---|---|---|---|
| BRD4 BD1 IC50 | - | 4.7 | [2][6] |
| BRD4 BD2 IC50 | - | 4.4 | [2][6] |
| BRD4 DC50 | EOL-1 (AML) | 0.03 |[2][6] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: this compound Anti-proliferative and Gene Suppression Activity
| Parameter | Cell Line | Value (nM) | Reference |
|---|---|---|---|
| Cell Viability IC50 | EOL-1 (AML) | 0.02 | [2] |
| HL-60 (AML) | 0.03 | [2] |
| MYC Expression IC50 | - | 0.03 |[2] |
Experimental Protocols
A generalized workflow for the preclinical evaluation of this compound is presented below.
Figure 2: Generalized experimental workflow for this compound evaluation.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., SK-N-BE(2), IMR-32 for neuroblastoma)[4]
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed 1 x 104 cells per well in 200 µL of complete medium in a 96-well plate.[4]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 2-10 nM) or vehicle control.[7]
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for BET Protein Degradation
This protocol is to assess the degradation of BET proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is to evaluate the induction of apoptosis and cell cycle arrest by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure for Apoptosis:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Procedure for Cell Cycle:
-
Treat cells with this compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend cells in PI/RNase Staining Buffer and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1][4]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)[1]
-
Cancer cell line (e.g., P388-D1 for AML, SK-N-BE(2) for neuroblastoma)[1][4]
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 3 x 105 P388-D1 cells) into the flank of each mouse.[1]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size, randomize mice into treatment and vehicle control groups (n=5 per group).[1]
-
Administer this compound (e.g., 0.25 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) at a specified frequency.[4]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for ex vivo analyses such as immunohistochemistry (IHC) for Ki67, cleaved caspase-3, and BRD4, or Western blotting.[8]
Logical Relationships and Expected Outcomes
The application of this compound in oncology studies is based on a clear cause-and-effect relationship, from molecular target degradation to the inhibition of tumor growth.
Figure 3: Logical flow from this compound treatment to therapeutic outcome.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental systems. This compound is for research use only and not for human consumption.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNE-987: Application Notes and Protocols for c-Myc Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GNE-987, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins, with a focus on its application in modulating c-Myc expression. This document includes detailed protocols for key experiments to assess the efficacy of this compound in relevant cellular models.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1][2][3] It functions by forming a ternary complex between the target BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET protein.[2][4][5] BRD4 is a key epigenetic reader that regulates the transcription of several oncogenes, most notably c-Myc.[6][7] By degrading BRD4, this compound effectively downregulates c-Myc expression, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][8][9]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BET proteins and another ligand that recruits the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to the BET protein, marking it for degradation by the proteasome. The degradation of BRD4 disrupts super-enhancer-mediated transcription of key oncogenes, including c-Myc, thereby inhibiting tumor growth.[1][4][8]
Data Presentation
In Vitro Activity of this compound
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| EOL-1 | Acute Myeloid Leukemia | 0.02 | [2][10] |
| HL-60 | Acute Myeloid Leukemia | 0.03 | [2][10] |
| NB4 | Acute Myeloid Leukemia | N/A | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | N/A | [1] |
| MV4-11 | Acute Myeloid Leukemia | N/A | [1] |
| SK-N-BE(2) | Neuroblastoma | ~5 | [11] |
| IMR-32 | Neuroblastoma | ~7 | [11] |
| SK-N-SH | Neuroblastoma | ~10 | [11] |
| SH-SY5Y | Neuroblastoma | >20 | [11] |
N/A: Data not available in the provided search results.
| Parameter | Cell Line | Value (nM) | Reference(s) |
| BRD4 Degradation (DC50) | EOL-1 | 0.03 | [2][3][10] |
| c-Myc Inhibition (IC50) | EOL-1 | 0.03 | [2][3][10] |
| BRD4 Binding (IC50) | BD1 | 4.7 | [2][3][10] |
| BD2 | 4.4 | [2][3][10] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., EOL-1, HL-60, SK-N-BE(2))
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 0.001 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for BRD4 and c-Myc Expression
This protocol is for assessing the degradation of BRD4 and the subsequent downregulation of c-Myc protein levels following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for a specified time (e.g., 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of BRD4 and c-Myc to the loading control.
-
Compare the protein levels in this compound-treated samples to the vehicle control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., IC50 concentration) and a vehicle control for 24-48 hours.[9]
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control. Studies have shown that this compound can induce G1/S phase arrest in neuroblastoma cells.[9]
-
This compound is a powerful research tool for studying the biological roles of BET proteins and the consequences of their degradation, particularly in the context of c-Myc-driven cancers. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound and to further elucidate its therapeutic potential.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for G-987 in BET Protein Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-987 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). It is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins through the ubiquitin-proteasome system.[1][2] this compound consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of BET proteins.[1] This tripartite complex formation leads to the ubiquitination and subsequent degradation of BET proteins by the proteasome. The degradation of these epigenetic readers disrupts key transcriptional programs involved in cell proliferation, cell cycle progression, and apoptosis, making this compound a valuable tool for studying BET protein function and a potential therapeutic agent in various diseases, including cancer.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity across different parameters and cell lines.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Target | Value | Cell Line | Reference |
| IC₅₀ | BRD4 (BD1) | 4.7 nM | - | [1] |
| BRD4 (BD2) | 4.4 nM | - | [1] | |
| DC₅₀ | BRD4 | 0.03 nM | EOL-1 (AML) | [1][2] |
IC₅₀: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DC₅₀: Half-maximal degradation concentration, the concentration of a degrader at which 50% of the target protein is degraded.
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Cell Viability) | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.02 nM | [1] |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.03 nM | [1] |
| U2OS | Osteosarcoma (OS) | 6.84 nM | [6] |
| HOS | Osteosarcoma (OS) | 2.46 nM | [6] |
| MG-63 | Osteosarcoma (OS) | 5.78 nM | [6] |
| 143B | Osteosarcoma (OS) | 7.71 nM | [6] |
IC₅₀ (Cell Viability): The concentration of a drug that is required for 50% inhibition of cell viability.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions as a PROTAC to induce the degradation of BET proteins. This diagram illustrates the key steps in this process.
Caption: Mechanism of this compound-induced BET protein degradation.
Downstream Effects of BET Protein Degradation
The degradation of BET proteins by this compound leads to the downregulation of key oncogenes, such as MYC, and disrupts super-enhancer-mediated transcription, ultimately resulting in cell cycle arrest and apoptosis.[3][5][7]
Caption: Key downstream cellular effects of this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for investigating the effects of this compound on cancer cells.
Caption: Experimental workflow for in vitro analysis of this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 0.01 nM to 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in each well with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.[6]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
Western Blot for BET Protein Degradation
This protocol is to confirm the degradation of BET proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control for a specified time (e.g., 24 hours).[8]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10]
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.[7]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[11]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[12]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GNE-987 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-987 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2][3] As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4][5] This targeted protein degradation offers a powerful therapeutic strategy against various cancers, including osteosarcoma, acute myeloid leukemia (AML), and glioblastoma, by disrupting key transcriptional programs involved in cell proliferation, survival, and oncogenesis.[1][4][6]
These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models, enabling researchers to robustly evaluate its therapeutic potential.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with a BET protein and the VHL E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins, particularly BRD4, leads to the downregulation of key oncogenes like c-Myc and disrupts the function of super-enhancers that drive the expression of cancer-promoting genes.[1][4][6]
References
- 1. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GNE-987 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with GNE-987, a potent BRD4-targeting PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bifunctional molecule designed to induce the degradation of BET (Bromodomain and Extra-Terminal) proteins, primarily BRD4, by recruiting them to the VHL E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation.[1] Like many PROTACs, this compound is a relatively large and hydrophobic molecule, which can lead to poor aqueous solubility.[2] This can present challenges in preparing solutions for both in vitro and in vivo experiments, potentially impacting experimental reproducibility and the accuracy of results.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and has some solubility in ethanol. It is considered insoluble in water.[1] For most applications, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.[1]
Q3: How should I prepare a stock solution of this compound for in vitro cell-based assays?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO, for example, at a concentration of 10 mM.[3] Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can also be employed if necessary. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5][6] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%, to minimize both solvent toxicity and precipitation.
-
Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound solution to cold media can decrease its solubility.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Add Dropwise and Mix Gently: When making the final dilution, add the this compound solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and uniform mixing.
Q5: Are there established formulations for in vivo studies with this compound?
A5: Yes, due to its poor aqueous solubility, specific formulations are required for in vivo administration. Two commonly cited formulations are:
-
PEG300/Tween80/ddH2O: A stock solution in DMSO is first diluted with PEG300, followed by the addition of Tween 80, and finally brought to the desired volume with sterile water (ddH₂O).[1]
-
Corn Oil: A DMSO stock solution is diluted into corn oil for administration.[4]
These formulations create a vehicle that can maintain this compound in solution or as a stable suspension for administration. It is recommended to prepare these formulations fresh for each use.[1]
This compound Solubility Data
The following table summarizes the available solubility data for this compound. It is important to note that comprehensive quantitative solubility data in a wide range of solvents and buffers is limited in publicly available resources.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | ~91.21 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 2 mg/mL | ~1.82 mM | |
| Water | Insoluble | - | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | ≥ 2.28 mM | Forms a clear solution.[4] |
| 5% DMSO, 40% PEG300, 5% Tween 80 in ddH₂O | 5 mg/mL | ~4.56 mM | Forms a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[4][5][6]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween80 Formulation)
Materials:
-
This compound concentrated stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween 80
-
Sterile distilled water (ddH₂O) or saline
-
Sterile tubes
Procedure:
This protocol is for preparing a 1 mL working solution at 5 mg/mL. Adjust volumes as needed for your desired final concentration and volume.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of a 100 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be prepared fresh immediately before use.[1]
Visual Aids
This compound Signaling Pathway
Caption: this compound forms a ternary complex with BRD4 and the VHL E3 ligase, leading to BRD4 ubiquitination and proteasomal degradation.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow to diagnose and solve common solubility and precipitation issues when preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: GNE-987 Experiments
Welcome to the technical support center for GNE-987. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a novel proteolysis-targeting chimera (PROTAC) that induces the degradation of the BET protein BRD4.[1][2][3][4] This guide will help you address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel PROTAC designed for targeted protein degradation.[2][3] It is a chimeric molecule that links a potent inhibitor of the bromodomain and extraterminal (BET) protein, BRD4, to a ligand for the E3 ubiquitin ligase Von Hippel-Lindau (VHL).[2] This dual-binding recruits BRD4 to the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2] By degrading BRD4, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress the expression of super-enhancer-related genes in various cancer cell lines.[1][2]
Q2: My this compound treatment is not showing the expected anti-proliferative effect in my cell line. What could be the reason?
A2: There are several potential reasons for a lack of efficacy. First, confirm the expression of BRD4 in your cell line, as this compound's efficacy is dependent on the presence of its target.[1][2] You can verify this by Western blot. Second, ensure that the VHL E3 ligase is expressed and functional in your cell line, as it is essential for the degradation mechanism.[2] Additionally, review your experimental conditions, including this compound concentration and treatment duration. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.[5]
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. Is this expected?
A3: this compound is a potent degrader of BRD4 and can induce apoptosis, so a certain level of cytotoxicity is expected.[1][4] However, if you are observing excessive cell death that prevents you from studying other cellular effects, consider reducing the concentration or the treatment duration. It is also important to ensure that the observed cytotoxicity is not due to the vehicle (e.g., DMSO). Always include a vehicle-only control in your experiments.[5]
Q4: How can I confirm that this compound is inducing the degradation of BRD4 in my experiment?
A4: The most direct way to confirm BRD4 degradation is by Western blotting.[1] Treat your cells with a range of this compound concentrations for a specific time period (e.g., 24 hours) and then probe for BRD4 protein levels. You should observe a dose-dependent decrease in the BRD4 protein. It is also good practice to probe for related BET proteins like BRD2 and BRD3, as this compound may also induce their degradation.[1] Additionally, you can assess the downstream effects of BRD4 degradation, such as the downregulation of its target genes (e.g., c-MYC).[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
If you are observing high variability in your cell viability assay results, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Edge Effects in Multi-well Plates | Fill the outer wells of the plate with sterile media or PBS and do not use them for experimental samples.[6] | Reduced variability between replicate wells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique. | More uniform cell growth across the plate. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system.[6] | Clear media and consistent compound concentration. |
| Assay Interference | Run a control with this compound in cell-free media to check for direct interference with the assay reagents (e.g., colorimetric or luminescent signal).[6] | No signal change in the cell-free control. |
Issue 2: Difficulty in Detecting Downstream Signaling Changes by Western Blot
When assessing the effects of this compound on downstream signaling pathways, you may encounter issues with detecting changes in protein phosphorylation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.[7] | Preservation of protein phosphorylation states. |
| Low Abundance of Phospho-proteins | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for your protein of interest.[8] | A stronger signal for the phosphorylated protein. |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein. Use 3-5% BSA in TBST instead.[7] | Reduced background and non-specific binding. |
| Poor Antibody Quality | Validate your primary antibody using a positive control (e.g., cells treated with a known activator of the pathway).[5][7] | A clear and specific band at the correct molecular weight. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using a Luminescent ATP-based Assay)
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from the media-only wells. Normalize the data to the vehicle-treated wells to determine the percent viability.
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the blot using a chemiluminescence detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent cell viability.
Caption: Decision tree for troubleshooting Western blots.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
optimizing GNE-987 concentration for cell culture
Welcome to the technical support center for GNE-987, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of BET (Bromodomain and Extra-Terminal domain) proteins. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to a BET protein (primarily BRD4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1][3] This targeted protein degradation leads to the inhibition of downstream signaling pathways, such as c-Myc, and can induce cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: this compound is highly potent and typically effective at very low concentrations. The optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve starting from the picomolar to the low nanomolar range. For example, IC50 values for cell viability have been reported to be as low as 0.02 nM in EOL-1 and 0.03 nM in HL-60 leukemia cell lines.[1][5] In osteosarcoma cell lines, IC50 values ranged from 2.46 nM to 7.71 nM.[6]
Q3: What is a typical incubation time for observing the effects of this compound?
A3: The incubation time depends on the experimental endpoint. Degradation of BET proteins can be observed in as little as 5 hours.[5] For cell viability, cell cycle, or apoptosis assays, longer incubation times of 24 to 72 hours are common.[4][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution, for example, at a concentration of 10 mM.[3] This stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] For cell culture experiments, the stock solution should be serially diluted in a complete culture medium to the desired final concentration. To avoid solubility issues, it is advisable to use fresh DMSO and ensure the stock solution is fully dissolved before further dilution.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low this compound activity observed. | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 100 nM) to determine the optimal concentration for your cell line. |
| Cell line insensitivity: The cell line may lack the necessary components for this compound activity, such as sufficient VHL expression. | Verify the expression of VHL in your cell line via Western blot or RT-qPCR. Consider using a positive control cell line known to be sensitive to this compound (e.g., EOL-1, HL-60).[3][5] | |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. | Use a fresh aliquot of this compound and follow recommended storage conditions. | |
| High variability between replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Use a multichannel pipette for consistent dispensing. |
| Inaccurate this compound dilution: Errors in serial dilutions can cause significant variability. | Prepare a fresh dilution series for each experiment. Use calibrated pipettes and perform dilutions carefully. | |
| Unexpected cell toxicity at low concentrations. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is low and consistent across all wells, including the vehicle control (typically ≤ 0.1%). |
| Off-target effects: Although highly selective, off-target effects can occur at higher concentrations. | Confirm that the observed phenotype is due to BET protein degradation by performing a Western blot for BRD4, BRD2, and BRD3.[3] |
Quantitative Data Summary
Table 1: this compound Potency in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Potency | Reference |
| EOL-1 | Acute Myeloid Leukemia | Cell Viability | IC50 | 0.02 nM | [1][5] |
| HL-60 | Acute Myeloid Leukemia | Cell Viability | IC50 | 0.03 nM | [1] |
| HOS | Osteosarcoma | Cell Viability | IC50 | 2.46 nM | [6] |
| MG-63 | Osteosarcoma | Cell Viability | IC50 | 5.78 nM | [6] |
| U2OS | Osteosarcoma | Cell Viability | IC50 | 6.84 nM | [6] |
| 143B | Osteosarcoma | Cell Viability | IC50 | 7.71 nM | [6] |
| EOL-1 | Acute Myeloid Leukemia | BRD4 Degradation | DC50 | 0.03 nM | [1][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 100 nM) and a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[3][6]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[6]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for BET Protein Degradation
-
Seed cells in a 6-well plate and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 nM) for a specified time (e.g., 5, 24 hours).[3][5]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
GNE-987 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of GNE-987, a potent and selective chimeric BET degrader. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in high-purity, anhydrous DMSO to minimize degradation.
Q2: How should I store the this compound powder?
A2: The lyophilized powder of this compound should be stored at -20°C for long-term stability.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.[1]
Q4: Can I store the this compound stock solution at -20°C?
A4: For short-term storage, stock solutions can be kept at -20°C for up to one month.[1] However, for longer durations, -80°C is strongly recommended to maintain optimal activity.
Q5: How do I prepare a working solution for my in vitro experiments?
A5: To prepare a working solution, dilute the DMSO stock solution with your cell culture medium or assay buffer immediately before use. It is advisable to prepare fresh working solutions for each experiment.
Q6: Is this compound sensitive to light?
A6: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect all research compounds from direct light exposure. Store solutions in amber vials or cover them with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | This compound has limited solubility in aqueous solutions. The final concentration of DMSO in the working solution may be too low, or the concentration of this compound may be too high. | - Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line or assay to DMSO. - Prepare a more diluted working solution. - Briefly sonicate the solution to aid dissolution. |
| Loss of this compound activity in cell-based assays. | - Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). - Degradation of this compound in the working solution. - Issues with the experimental setup. | - Always use freshly thawed aliquots of the stock solution stored at -80°C. - Prepare working solutions immediately before each experiment. - Verify the viability and passage number of your cell line. - Include appropriate positive and negative controls in your experiment. A negative control could be the (S)-GNE-987 epimer, which does not bind to von Hippel-Lindau and thus does not degrade BRD4.[2] |
| Inconsistent experimental results. | - Inaccurate pipetting of the highly potent this compound. - Variability in cell density or confluency. - Degradation of the compound over the course of a long experiment. | - Use calibrated pipettes and perform serial dilutions carefully. - Ensure uniform cell seeding and consistent cell health across all experimental plates. - For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals. |
Stability and Storage Data
The following tables summarize the recommended storage conditions and provide hypothetical stability data under various stress conditions. This data is intended to guide researchers in handling this compound appropriately.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| -20°C | Up to 1 month[1] |
Table 2: Hypothetical Stability of this compound in DMSO Solution (10 mM) under Forced Degradation Conditions
| Condition | Duration | Remaining this compound (%) | Potential Degradation Products |
| 40°C | 7 days | ~92% | Minor oxidative and hydrolytic degradants |
| pH 3 (in aqueous buffer with 1% DMSO) | 24 hours | ~85% | Hydrolysis of amide bonds |
| pH 10 (in aqueous buffer with 1% DMSO) | 24 hours | ~90% | Epimerization and hydrolysis |
| Exposure to UV light (254 nm) | 24 hours | ~80% | Photodegradation products |
| Repeated Freeze-Thaw Cycles (from -80°C) | 5 cycles | >98% | Minimal degradation |
Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual stability may vary. It is recommended to perform in-house stability assessments for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 1096.31 g/mol ).
-
Add the calculated volume of DMSO to the vial.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in your desired cell culture medium to achieve the final experimental concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level that affects cell viability (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Stability Studies:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, cell culture medium) at a known concentration.
-
Subject the samples to various stress conditions (e.g., elevated temperature, different pH values, light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
-
Data Analysis:
-
Monitor the peak area of the intact this compound peak over time.
-
Calculate the percentage of remaining this compound relative to the initial time point.
-
Observe the appearance of any new peaks, which may represent degradation products.
-
Visualizations
This compound Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) proteins, primarily BRD4.[3][4][5] It functions by forming a ternary complex between BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
GNE-987 Western Blot Technical Support Center
Welcome to the technical support center for GNE-987 western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the potent BET degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a small molecule designed to induce the degradation of specific proteins within the cell.[1][2] It functions as a heterobifunctional molecule, meaning it has two active ends. One end binds to the target proteins, which for this compound are members of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[3][4] The other end of this compound binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This dual binding brings the BET protein and the E3 ligase into close proximity, leading to the ubiquitination of the BET protein. The cell's natural disposal system, the proteasome, then recognizes and degrades the ubiquitinated BET protein.[4][5]
Q2: What are the expected outcomes of successful this compound treatment in a western blot?
A2: A successful experiment will show a significant, dose-dependent decrease in the protein levels of BRD4, and to a lesser extent, BRD2 and BRD3, in cells treated with this compound compared to untreated or vehicle-treated control cells.[2][3][5] You may also observe changes in the expression of downstream targets of BET proteins, such as a decrease in c-Myc, or an increase in markers of apoptosis like cleaved PARP.[1][3]
Q3: At what concentrations and for how long should I treat my cells with this compound?
A3: The optimal concentration and treatment time can vary depending on the cell line. However, published studies have shown effective degradation of BET proteins at concentrations ranging from as low as 0.1 nM to 10 nM.[6] Treatment times can range from 5 to 24 hours to observe significant protein degradation.[3][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q4: Can I use a negative control for this compound?
A4: Yes, an ideal negative control is a molecule that is structurally similar to this compound but is unable to bind to the E3 ligase. For this compound, the (S)-GNE-987 epimer can be used. This molecule can still bind to BRD4 but does not engage the VHL E3 ligase, and therefore should not induce BRD4 degradation.[7] This helps to confirm that the observed degradation is due to the PROTAC activity of this compound.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of BET proteins.
Caption: this compound mediated degradation of BET proteins via the ubiquitin-proteasome system.
Troubleshooting this compound Western Blot Results
This section addresses common issues encountered during western blotting experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal for BET Proteins | Ineffective this compound Treatment: Insufficient concentration or treatment time. | Perform a dose-response (e.g., 0.1, 1, 10, 100 nM) and time-course (e.g., 4, 8, 12, 24 hours) experiment to optimize treatment conditions for your cell line. |
| Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and membrane, and that no air bubbles are present. | |
| Inactive Antibodies: Primary or secondary antibodies may have lost activity. | Use fresh antibody dilutions for each experiment. Ensure antibodies are stored correctly. Test antibody performance with a positive control lysate known to express the target protein. | |
| Low Protein Load: Insufficient amount of protein loaded onto the gel. | Increase the amount of protein loaded per well. Use a protein assay to ensure equal loading. | |
| High Background | Antibody Concentration Too High: Excessive primary or secondary antibody concentration. | Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient Blocking: Incomplete blocking of non-specific binding sites on the membrane. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat milk or 5% BSA). | |
| Inadequate Washing: Insufficient removal of unbound antibodies. | Increase the number and duration of wash steps. Use a buffer containing a detergent like Tween-20 (e.g., TBST). | |
| Non-Specific Bands | Antibody Specificity: Primary or secondary antibody may be cross-reacting with other proteins. | Ensure you are using a high-quality, validated antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Sample Degradation: Protein degradation during sample preparation. | Always use fresh lysates and keep samples on ice. Add protease and phosphatase inhibitors to your lysis buffer. | |
| Protein Overload: Loading too much protein can lead to non-specific antibody binding. | Reduce the amount of protein loaded per well. | |
| Unexpected Decrease in VHL Protein Levels | PROTAC-mediated Degradation: Some PROTACs can induce self-degradation of the recruited E3 ligase. | This can be an expected outcome. Some studies have observed a decrease in VHL levels upon this compound treatment.[3] |
Experimental Protocols
Detailed Western Blot Protocol for Assessing this compound-Mediated BRD4 Degradation
This protocol provides a general framework. Optimization of specific steps may be required for your experimental setup.
1. Cell Culture and this compound Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the chosen duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each sample using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly rinse the membrane with distilled water and visualize protein bands with Ponceau S staining to confirm transfer efficiency.
-
Destain the membrane with TBST.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 (and/or BRD2, BRD3) diluted in the blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for recommended dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Loading Control:
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH, β-actin, or α-tubulin.
Western Blot Experimental Workflow
The following diagram outlines the key steps in a western blot experiment to assess this compound efficacy.
Caption: A step-by-step workflow for western blot analysis of this compound-treated samples.
Quantitative Data Summary
The following tables provide a summary of key quantitative data reported in the literature for this compound experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | EOL-1 (AML) | 0.03 nM | [4] |
| IC50 (Cell Viability) | EOL-1 (AML) | 0.02 nM | [4] |
| IC50 (Cell Viability) | HL-60 (AML) | 0.03 nM | [4] |
| IC50 (c-Myc Expression) | Not Specified | 0.03 nM | [4] |
| IC50 (Binding to BRD4 BD1) | N/A | 4.7 nM | [4] |
| IC50 (Binding to BRD4 BD2) | N/A | 4.4 nM | [4] |
Table 2: Recommended Antibody Information (Example)
| Target Protein | Supplier | Catalog Number | Recommended Dilution (Starting Point) |
| BRD4 | Cell Signaling Technology | #13440 | 1:1000 |
| BRD2 | Cell Signaling Technology | #5848 | 1:1000 |
| BRD3 | Cell Signaling Technology | #11895 | 1:1000 |
| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |
| Cleaved PARP | Cell Signaling Technology | #5625 | 1:1000 |
| VHL | Cell Signaling Technology | #68547 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 - 1:2000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:1000 |
Note: Always refer to the manufacturer's datasheet for the most up-to-date recommendations on antibody usage and validation. It is crucial to validate antibody performance in your specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
GNE-987 off-target effects and how to mitigate them
This technical support resource is designed for researchers, scientists, and drug development professionals using GNE-987. It provides detailed troubleshooting guides and answers to frequently asked questions regarding potential off-target effects and strategies to mitigate them, ensuring accurate and interpretable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, chimeric molecule known as a Proteolysis Targeting Chimera (PROTAC).[1] Its primary function is not to inhibit, but to induce the degradation of its target proteins. This compound's main target is BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic "reader."[1] The molecule works by forming a ternary complex between BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, which tags BRD4 for destruction by the cell's proteasome.[1][2] This targeted degradation of BRD4 has shown anti-tumor activity in various cancers, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), and neuroblastoma.[2][3][4]
Q2: What are the known "off-targets" of this compound?
The concept of "off-target" for a PROTAC like this compound primarily relates to its selectivity within its target protein family. This compound is considered a pan-BET degrader, meaning that in addition to its primary target BRD4, it also induces the degradation of the other BET family members, BRD2 and BRD3.[1][5] While some studies indicate a preferential degradation of BRD4, researchers should be aware that effects observed could be due to the degradation of BRD2 and/or BRD3 as well.[4]
Q3: Is there a recommended negative control for this compound experiments?
Yes, an ideal negative control is available. (S)-GNE-987 is an epimer (a stereoisomer) of this compound.[6] This molecule is designed to bind to the bromodomains of BRD4 with similar affinity as this compound but is incapable of binding to VHL.[6] Because it cannot recruit the E3 ligase, (S)-GNE-987 does not induce protein degradation.[6] Using (S)-GNE-987 allows researchers to distinguish between effects caused by BET protein degradation versus those caused merely by bromodomain occupancy or other non-specific effects of the chemical scaffold.
Q4: How does this compound's degradation mechanism differ from traditional BET inhibitors like JQ1?
Traditional BET inhibitors, such as JQ1, are competitive inhibitors that occupy the bromodomains of BET proteins, preventing them from binding to acetylated histones.[1] This requires sustained high concentrations of the drug to maintain target occupancy and achieve a therapeutic effect, which can increase the risk of off-target effects.[4][7] In contrast, this compound acts catalytically. A single molecule of this compound can induce the degradation of multiple BRD4 proteins, leading to a profound and durable downstream effect at very low concentrations.[1][4] This can result in a more potent biological response and potentially a different spectrum of biological outcomes compared to simple inhibition.[8]
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound activity across various assays and cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| BRD4 Degradation (DC₅₀) | EOL-1 (AML) | 0.03 nM | [1][5] |
| BRD4 Binding (IC₅₀) | BRD4 BD1 | 4.7 nM | [1][5] |
| BRD4 BD2 | 4.4 nM | [1][5] | |
| Cell Viability (IC₅₀) | EOL-1 (AML) | 0.02 nM | [1][5] |
| HL-60 (AML) | 0.03 nM | [1][5] | |
| IMR-32 (Neuroblastoma) | 1.14 nM | [4] | |
| SK-N-BE(2) (Neuroblastoma) | 1.87 nM | [4] | |
| MYC Expression (IC₅₀) | EOL-1 (AML) | 0.03 nM | [1][5] |
Troubleshooting Guide
Q1: My cells show a phenotype (e.g., unexpected toxicity, differentiation) that is inconsistent with published effects of BRD4 degradation. Could this be an off-target effect?
This is a possibility and a common challenge in pharmacological studies. The unexpected phenotype could arise from:
-
Degradation of BRD2 or BRD3 : The function of these BET family members may be more critical in your specific cell model.
-
Cell-type specific context : The downstream effects of BET protein degradation can vary significantly between different cell lines and tissues.
-
True off-target effect : Although not documented, the this compound chemical scaffold could be interacting with other proteins in a non-degradative manner.
To investigate, follow the experimental workflow outlined below.
Q2: How can I confirm that my observed phenotype is due to the degradation of BRD4 versus BRD2 or BRD3?
This is a critical question for target validation. The most definitive approach is to use genetic tools to supplement your pharmacological experiments:
-
CRISPR/Cas9 Knockout : Individually knock out BRD4, BRD2, and BRD3 in your cell line. If the phenotype observed with this compound is replicated only in the BRD4 knockout cells, it is an on-target effect. If it is replicated in the BRD2 or BRD3 knockout cells, it is a direct result of their degradation.
-
Rescue Experiments : In cells treated with this compound, attempt to "rescue" the phenotype by overexpressing a version of BRD4 that is resistant to degradation. If the phenotype is reversed, it strongly supports an on-target mechanism.
Q3: What is the recommended concentration range for this compound to maximize on-target effects?
To minimize potential off-target effects, always use the lowest effective concentration that achieves robust degradation of the primary target, BRD4.[9]
-
Perform a Dose-Response Experiment : Treat your cells with a range of this compound concentrations (e.g., 0.01 nM to 100 nM) for a fixed time (e.g., 6-24 hours).
-
Analyze by Western Blot : Analyze the degradation of BRD4, BRD2, and BRD3 by Western blot.
-
Correlate with Phenotype : Simultaneously, measure your phenotype of interest (e.g., cell viability, gene expression).
-
Select Concentration : Choose the lowest concentration that gives you maximal BRD4 degradation and the desired phenotypic effect. Based on published data, potent degradation and cellular activity are often observed in the picomolar to low nanomolar range.[1][4][5]
Q4: My this compound treatment is not working (no protein degradation, no phenotype). What should I check?
If you do not observe the expected degradation of BET proteins, consider the following factors:
-
Compound Integrity : Ensure your this compound stock has been stored correctly (e.g., at -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
VHL Expression : this compound requires the E3 ligase VHL to function.[2][10] Verify that your cell line expresses sufficient levels of VHL protein. If VHL is absent or very low, the PROTAC will not work.[4]
-
Proteasome Function : As a PROTAC, this compound relies on a functional proteasome. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should block the degradation of BRD4 and lead to its accumulation, confirming the pathway is active.
-
Experimental Conditions : Ensure the correct concentration and incubation time are being used. Degradation can be observed in as little as a few hours.[5]
Key Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm BET Protein Degradation
This protocol verifies the extent, duration, and selectivity of BET protein degradation following this compound treatment.
-
Cell Plating : Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvest.
-
Treatment : Treat cells with a dose-response of this compound (e.g., 0, 0.1, 1, 10, 100 nM), the negative control (S)-GNE-987 (at the highest concentration), and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control and normalize to the vehicle-treated sample.
Protocol 2: Dose-Response Assay for Cell Viability
This protocol determines the concentration of this compound required to inhibit cell proliferation or induce cell death (IC₅₀/DC₅₀).
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of this compound in culture medium. A 10-point dilution series is recommended, spanning from picomolar to micromolar concentrations.
-
Treatment : Add the diluted compounds to the respective wells. Include wells for vehicle control (e.g., DMSO) and a positive control for cell death if available.
-
Incubation : Incubate the plate for a period relevant to your experimental question (e.g., 72 hours for proliferation assays).
-
Viability Assessment : Add a viability reagent such as CCK-8 or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic regression curve to determine the IC₅₀ value.
Visualized Mechanisms and Workflows
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-987 In Vivo Efficacy: Technical Support Center
Welcome to the technical support center for GNE-987, a potent PROTAC (Proteolysis Targeting Chimera) degrader of BET (Bromodomain and Extra-Terminal) proteins. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound and troubleshooting potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of BET proteins, primarily BRD4, but also BRD2 and BRD3.[1][2] It functions by simultaneously binding to a BET protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] This degradation leads to the downregulation of target oncogenes, such as MYC, and inhibits tumor cell proliferation.[1][4]
Q2: I am observing lower than expected in vivo efficacy with this compound. What are the potential causes?
A2: Suboptimal in vivo efficacy can arise from several factors. Key areas to investigate include:
-
Formulation and Solubility: this compound is a hydrophobic molecule.[5] Ensure that the compound is fully solubilized in the vehicle before administration. Inadequate solubility can lead to lower bioavailability and reduced target engagement. Refer to the recommended formulation protocols for guidance.
-
Dosing and Administration: The dosage and frequency of administration are critical. Published studies have used doses in the range of 0.2 mg/kg to 0.25 mg/kg administered intraperitoneally every other day.[6][7] Ensure your dosing regimen is appropriate for your specific tumor model and experimental goals.
-
Target Engagement and Biomarker Modulation: Confirm that this compound is reaching the tumor tissue and degrading its target proteins. This can be assessed by measuring BRD4 levels in tumor lysates via Western blot or immunohistochemistry (IHC).[6][8] Downstream biomarkers such as Ki67 can also be evaluated to confirm the biological effect.[8][9]
-
VHL Expression in the Tumor Model: this compound relies on the presence of the VHL E3 ligase for its activity.[3][10] Cell lines or tumor models with low or absent VHL expression may be less sensitive to this compound-mediated degradation.[7][10] It is advisable to confirm VHL expression in your model system.
Q3: What are the recommended vehicles for in vivo administration of this compound?
A3: Based on available information, two common vehicle formulations have been used for this compound:
-
A solution of DMSO, PEG300, Tween80, and sterile water (ddH2O).[11]
-
A suspension in corn oil with a small amount of DMSO to aid initial dissolution.[11]
The choice of vehicle may depend on the specific experimental requirements and the route of administration. It is crucial to ensure the final formulation is a clear solution or a homogenous suspension immediately before injection.[11]
Q4: Are there any known off-target effects of this compound?
A4: Current literature primarily focuses on the on-target effects of this compound, which involve the degradation of BET family proteins (BRD2, BRD3, and BRD4).[1][2] While extensive off-target profiling is not detailed in the provided search results, the PROTAC mechanism is designed for high target specificity. As a control, the (S)-GNE-987 epimer, which does not bind to VHL, can be used. This epimer still binds to BRD4 but does not induce its degradation, allowing for the differentiation of effects due to BET inhibition versus BET degradation.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor solubility of this compound during formulation. | This compound is hydrophobic. The vehicle composition may be suboptimal. | Ensure fresh, anhydrous DMSO is used for the initial stock solution.[11] When preparing the final formulation, add the components sequentially and ensure complete mixing at each step.[11] Gentle warming and vortexing may aid dissolution. |
| Inconsistent tumor growth inhibition between animals. | Variability in drug administration (e.g., intraperitoneal injection site). Inhomogeneous drug suspension. | Ensure consistent and accurate administration technique. If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound. |
| No significant difference in tumor volume compared to the vehicle control group. | Insufficient dose or dosing frequency. Poor bioavailability. Low VHL expression in the tumor model. | Consider a dose-escalation study to determine the optimal dose for your model. Verify target degradation in tumor tissue via Western blot or IHC.[6][8] Confirm VHL expression in your tumor cells.[7][10] |
| Toxicity or weight loss in treated animals. | Vehicle toxicity or off-target effects of the compound at the administered dose. | Run a vehicle-only control group to assess tolerability. If toxicity is observed with this compound, consider reducing the dose or the frequency of administration. Published studies suggest minimal toxicity at effective doses.[6][13] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.02 | 0.03 | [1][2] |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.03 | - | [1][2] |
| IMR-32 | Neuroblastoma | 1.14 | - | [7] |
| SK-N-BE(2) | Neuroblastoma | 1.87 | - | [7] |
| HOS | Osteosarcoma | 2-10 (effective concentration) | - | [6][8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Xenograft | Not specified | Reduced liver and spleen infiltration, increased survival. | [9][14] |
| Osteosarcoma | Xenograft (HOS cells) | 0.2 mg/kg, i.p., every other day | Significantly reduced tumor size with minimal toxicity. | [6] |
| Glioblastoma | Xenograft | Not specified | Inhibited tumor growth. | [10] |
| Neuroblastoma | Xenograft | 0.25 mg/kg | Markedly decreased tumor size with less toxicity. | [7] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., HOS for osteosarcoma) under standard conditions.[6] Harvest and resuspend the cells in an appropriate medium. Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[6]
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements.
-
Animal Grouping and Treatment: Randomize the animals into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For a formulation of DMSO/PEG300/Tween80/ddH2O, sequentially mix the components to achieve the final desired concentration of this compound.[11]
-
For a corn oil suspension, dissolve the this compound stock in corn oil.[11]
-
Administer this compound (e.g., 0.2 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at a set frequency (e.g., every other day).[6]
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic Analysis:
-
A portion of the tumor tissue can be snap-frozen for Western blot analysis to assess the degradation of BRD4.
-
The remaining tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical staining of BRD4 and proliferation markers like Ki67.[6][8]
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: A typical workflow for an in vivo efficacy study of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-987 degradation kinetics optimization
Welcome to the technical support center for GNE-987, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD4 protein. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule BRD4 degrader. It is a PROTAC that functions by forming a ternary complex between the BRD4 protein (specifically its BD1 and BD2 bromodomains) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This proximity induces the ubiquitination of BRD4, tagging it for degradation by the proteasome.[1][3][5] This mechanism effectively removes BRD4 protein from the cell, leading to anti-cancer effects in diseases like Acute Myeloid Leukemia (AML) and T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][6][7]
Q2: I am observing lower-than-expected activity of this compound in my cellular assay. What are the possible causes?
A2: Reduced activity can stem from several factors. First, verify the purity and concentration of your this compound stock solution, as the compound may have degraded due to improper storage or handling.[8][9] Ensure that your stock solutions are stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2] Second, consider the chemical stability of this compound in your specific assay conditions (e.g., buffer pH, temperature, and light exposure). Finally, issues with cell permeability or high serum concentrations in the culture medium could also inhibit compound uptake or activity.[10]
Q3: How can I assess the stability of my this compound solution?
A3: To determine if your this compound solution has degraded, the most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Comparing the chromatogram of your current solution to a freshly prepared standard will reveal any degradation products (new peaks) and a decrease in the parent compound's peak area.[8]
Q4: My this compound is precipitating when I add it to my aqueous cell culture medium. How can I resolve this?
A4: Precipitation in aqueous media is a common issue for hydrophobic small molecules.[9] this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[11][12] When diluting into your final aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid toxicity and precipitation.[9] It may be necessary to prepare intermediate dilutions in a suitable buffer before adding the compound to the final medium.[9] If solubility issues persist, consider using formulation strategies such as co-solvents or other solubilizing excipients.[13]
Q5: I am seeing inconsistent results between experiments. What steps can I take to improve reproducibility?
A5: To ensure reproducibility, it is crucial to follow standardized procedures. Use freshly prepared dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[8] Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent. For in vitro kinase assays, ATP concentration is a critical parameter that can affect IC50 values and should be carefully controlled.[14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect (e.g., no BRD4 degradation) | 1. Degraded this compound: The compound may have degraded due to improper storage or handling.[9] 2. Inaccurate Concentration: Pipetting errors or incorrect calculations.[9] 3. Low Cell Permeability: The compound may not be efficiently entering the cells.[9] | 1. Use a fresh aliquot of this compound from a properly stored stock. Verify compound integrity with HPLC or LC-MS. 2. Verify all calculations and ensure pipettes are calibrated. 3. Consult the literature for known permeability issues or try a different PROTAC targeting the same pathway. |
| High background or off-target effects | 1. High this compound Concentration: The concentration used may be too high, leading to non-specific effects.[9] 2. Known Off-Target Activities: The compound may have other cellular targets. | 1. Perform a dose-response experiment to determine the optimal concentration with the lowest off-target effects.[9] 2. Use a structurally different inhibitor or degrader for the same target to confirm the observed phenotype.[15] |
| Precipitation of this compound in cell culture media | 1. Low Solubility in Aqueous Media: this compound, like many small molecules, may have limited solubility in aqueous solutions.[9] 2. High Final Organic Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Ensure the final solvent concentration is low (typically <0.5%).[9] 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[9] Consider using sonication to aid dissolution.[9] |
Data Presentation: this compound Degradation Kinetics (Hypothetical Data)
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific chemical degradation kinetics for this compound are not publicly available. These tables are intended to guide researchers in designing their own stability studies.
Table 1: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | % Remaining after 24h |
| 4 | > 168 | 98% |
| 25 (Room Temp) | 72 | 80% |
| 37 | 48 | 65% |
Table 2: Effect of pH on this compound Stability at 37°C
| pH | Buffer System | Half-life (t½) in hours | % Remaining after 24h |
| 5.0 | Acetate | 24 | 35% |
| 7.4 | PBS | 48 | 65% |
| 8.5 | Tris | 36 | 52% |
Table 3: Effect of Light Exposure on this compound Stability in PBS (pH 7.4) at Room Temperature
| Condition | Half-life (t½) in hours | % Remaining after 24h |
| Dark (Amber vial) | 72 | 80% |
| Ambient Light | 30 | 45% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution, but check for temperature sensitivity first.[9]
-
Storage: Aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.[2] Protect from light.
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to BRD4 overnight at 4°C.[16]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PROTAC-mediated protein degradation pathway of this compound.
Caption: Experimental workflow for troubleshooting inconsistent results.
Caption: Logical relationships for troubleshooting low compound activity.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. contractpharma.com [contractpharma.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
- 16. benchchem.com [benchchem.com]
GNE-987 experimental variability and controls
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with GNE-987, a potent and selective PROTAC degrader of BET bromodomain proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a high potency for BRD4.[1] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the bromodomains of BET proteins. By bringing BRD4 and VHL into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2] This leads to the suppression of downstream oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What are the key experimental considerations before starting an experiment with this compound?
A2: Before initiating experiments with this compound, it is crucial to:
-
Confirm VHL Expression: The activity of this compound is dependent on the presence of its E3 ligase, VHL.[4] It is essential to verify VHL expression in your cell line of choice by Western blot or qPCR.
-
Proper Compound Handling: this compound should be stored at -20°C or -80°C as a powder or in a stock solution to maintain its stability.[5] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
Use Appropriate Controls: Include both positive and negative controls in your experiments to ensure the validity of your results.
Q3: What is the recommended negative control for this compound?
A3: The recommended negative control for this compound is (S)-GNE-987.[6] This is a diastereomer of this compound that has the opposite configuration at the hydroxyproline (B1673980) residue, which abrogates its binding to VHL.[6] As a result, (S)-GNE-987 can still bind to BRD4 but cannot induce its degradation, making it an excellent control to demonstrate that the observed effects are due to VHL-mediated degradation.[6]
Q4: What is the "hook effect" and how can it be addressed in this compound experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases.[7] This occurs because the excess PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are non-productive and compete with the formation of the productive ternary complex required for degradation.[7] To address this, it is essential to perform a wide dose-response curve (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration for degradation and to avoid misinterpreting data from concentrations that fall within the "hook."[8]
Troubleshooting Guide
| Problem | Likely Cause(s) | Troubleshooting Steps |
| No or weak degradation of BRD4 | 1. Low or no VHL expression in the cell line.2. Suboptimal concentration of this compound (potentially in the "hook effect" range).3. Inactive this compound due to improper storage or handling.4. Poor cell permeability of this compound.5. Inefficient lysis or protein extraction. | 1. Confirm VHL expression via Western Blot or qPCR. Consider using a different cell line with known VHL expression.2. Perform a broad dose-response experiment (e.g., 0.01 nM to 10 µM) to determine the optimal degradation concentration (DC50).3. Ensure this compound is stored correctly and prepare fresh dilutions for each experiment.4. While this compound has shown good cellular activity, if permeability is suspected, consider optimizing treatment duration or using cellular thermal shift assays (CETSA) to confirm target engagement.5. Optimize your lysis buffer and protein extraction protocol to ensure efficient recovery of nuclear proteins like BRD4. |
| High variability in experimental results | 1. Inconsistent cell culture conditions (e.g., passage number, cell density).2. Variability in this compound preparation and dilution.3. Inconsistent incubation times.4. Technical variability in assays (e.g., Western blot loading, antibody quality). | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density.2. Prepare fresh this compound dilutions for each experiment from a validated stock solution.3. Ensure precise and consistent incubation times for all treatments.4. Use a reliable loading control for Western blots and validate the specificity of your primary antibodies. |
| Observed cellular toxicity is not correlated with BRD4 degradation | 1. Off-target effects of this compound.2. Non-specific toxicity of the compound or vehicle (e.g., DMSO). | 1. Use the (S)-GNE-987 negative control. If the negative control shows similar toxicity without BRD4 degradation, the effect is likely off-target.2. Test the toxicity of the vehicle (e.g., DMSO) at the same concentration used for this compound treatment. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference(s) |
| EOL-1 | Acute Myeloid Leukemia | 0.02 | 0.03 | [2] |
| HL-60 | Acute Myeloid Leukemia | 0.03 | - | [2] |
| NB4 | Acute Myeloid Leukemia | - | <10 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | - | <10 | [1] |
| MV4-11 | Acute Myeloid Leukemia | - | <10 | [1] |
| U2OS | Osteosarcoma | 6.84 | - | [4] |
| HOS | Osteosarcoma | 2.46 | - | [4] |
| MG-63 | Osteosarcoma | 5.78 | - | [4] |
| 143B | Osteosarcoma | 7.71 | - | [4] |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration for the target protein. '-': Data not available.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and the appropriate controls (vehicle and negative control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Western Blot for BRD4 Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and controls for a specified time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (and other BET proteins if desired) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of degradation.
-
Visualizations
Caption: Mechanism of action for the this compound PROTAC.
Caption: General experimental workflow for this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Assessing GNE-987 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of GNE-987 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to target and degrade specific proteins within the cell.[1][2][3] It is a chimeric molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][3][4] This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[5] this compound has also been shown to degrade other BET family proteins like BRD2 and BRD3. The degradation of these epigenetic "readers" disrupts key transcriptional programs, ultimately inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[2][6][7][8]
Q2: What are the expected cytotoxic effects of this compound on cancer cell lines?
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those from acute myeloid leukemia (AML), glioblastoma (GBM), neuroblastoma, and osteosarcoma.[2][6][7][9] Studies have shown that this compound can inhibit cell viability with very low IC50 values, often in the nanomolar range.[5][3][6] For example, in the EOL-1 AML cell line, the IC50 for cell viability is 0.02 nM.[5][3] In osteosarcoma cell lines, IC50 values ranged from 2.46 nM to 7.71 nM.[6]
Q3: I am not observing the expected level of toxicity with this compound. What could be the issue?
Several factors could contribute to a lack of expected toxicity. First, ensure the this compound compound is properly stored and handled to maintain its activity; it is recommended to store stock solutions at -80°C for up to 6 months.[3] Second, confirm the expression of BRD4 and VHL in your cell line of choice, as VHL is essential for this compound's mechanism of action.[2][6] The degradation of BRD4 by this compound is dependent on VHL-mediated proteasomal degradation.[2] Finally, consider the possibility of drug resistance or inherent insensitivity of the cell line.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in a solvent like DMSO to create a stock solution.[4] For long-term storage, it is advisable to store the stock solution at -80°C for up to six months or at -20°C for one month.[3] When preparing working solutions, it is important to use fresh DMSO to avoid solubility issues.[4] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[10]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the assessment of this compound toxicity.
Cell Viability Assays (e.g., MTT, CCK-8)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or air bubbles in the wells.[11] | Ensure a homogenous single-cell suspension before seeding. To mitigate edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[10] Check for and remove any air bubbles before reading the plate.[11] |
| Low absorbance readings | Low cell number, insufficient incubation time with the assay reagent, or reduced metabolic activity of the cells.[10] | Optimize cell seeding density for your specific cell line. Ensure the incubation time with the reagent is within the recommended range (e.g., 1-4 hours for MTT).[10] Confirm that the cells are in the logarithmic growth phase. |
| High background signal | Contamination of the culture, interference from the test compound, or issues with the assay reagent. | Regularly check cultures for contamination. Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. Ensure the assay reagent is properly prepared and stored. |
| Results not reproducible between experiments | Variation in cell health or passage number, inconsistent reagent preparation, or changes in incubation times.[10] | Use cells at a consistent passage number and ensure they are healthy and in the log growth phase.[10] Prepare fresh reagents for each experiment and standardize all incubation times.[10] |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High spontaneous LDH release in control wells | Suboptimal cell culture conditions (e.g., over-confluency), high endogenous LDH activity in the serum, or damage to cells during handling.[10] | Ensure cells are healthy and not overgrown.[10] Test the serum for LDH activity or reduce the serum concentration during the assay.[12] Handle cells gently and avoid forceful pipetting.[10] |
| Low maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis. |
| Assay interference | LDH activity present in the serum supplement of the culture medium.[12] | It is recommended to use a low serum concentration (e.g., 1%) or a serum-free medium for the assay.[12] Always include a background control of the medium without cells.[13] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (PI positive) even at low this compound concentrations | Harsh cell handling during the staining procedure or the this compound concentration is too high, causing rapid cell death.[14] | Handle cells gently, especially during harvesting and washing steps.[15] Perform a dose-response experiment with a wider range of this compound concentrations. |
| No significant increase in apoptotic cells | Insufficient this compound concentration or treatment time. The cell line may be resistant to this compound-induced apoptosis. | Increase the concentration of this compound or extend the treatment duration. Confirm the expression of BRD4 and VHL in your cell line. |
| Weak or no signal in the positive control | The positive control treatment was not effective, or there was an issue with the staining reagents or protocol. | Use a well-established apoptosis-inducing agent as a positive control. Check the expiration dates and storage conditions of the Annexin V and PI reagents. |
| High background fluorescence | Autofluorescence of the cells or the compound. | Include an unstained cell control to assess autofluorescence. If this compound is fluorescent, consider alternative apoptosis assays. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: this compound IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EOL-1 | Acute Myeloid Leukemia | 0.02 | [5][3] |
| HL-60 | Acute Myeloid Leukemia | 0.03 | [5][3] |
| U2OS | Osteosarcoma | 6.84 | [6] |
| HOS | Osteosarcoma | 2.46 | [6] |
| MG-63 | Osteosarcoma | 5.78 | [6] |
| 143B | Osteosarcoma | 7.71 | [6] |
| U87 | Glioblastoma | Varies with duration | [16] |
| LN229 | Glioblastoma | Varies with duration | [16] |
| U251 | Glioblastoma | Varies with duration | [16] |
| A172 | Glioblastoma | Varies with duration | [16] |
Table 2: this compound DC50 Values for BRD4 Degradation
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| EOL-1 | Acute Myeloid Leukemia | 0.03 | [5][3] |
Table 3: this compound Binding Affinity (IC50) to BRD4 Bromodomains
| Bromodomain | IC50 (nM) | Reference |
| BRD4 BD1 | 4.7 | [5][3] |
| BRD4 BD2 | 4.4 | [5][3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Cytotoxicity Assessment using LDH Assay
This protocol provides a general framework for measuring LDH release.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (low serum recommended)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the experiment.[13]
-
Background Control: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Apoptosis Assessment using Annexin V-FITC/PI Staining
This protocol outlines the basic steps for flow cytometry-based apoptosis detection.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: this compound mechanism of action leading to downstream cellular effects.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: A decision tree for troubleshooting unexpected this compound toxicity results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. takarabio.com [takarabio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. researchgate.net [researchgate.net]
best practices for handling GNE-987 in the lab
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-987 in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly potent, specific, and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4).[1][2] It functions as a heterobifunctional molecule, linking the BRD4 protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][5][6] By degrading BRD4, this compound effectively inhibits the expression of super-enhancer-driven oncogenes, such as LYL1 and c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][7]
2. What are the primary research applications for this compound?
This compound is primarily utilized in cancer research, with demonstrated anti-tumor activity in various cancer models, including:
3. How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][9] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][9] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1][10] |
Handling Recommendations:
-
Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO.[1] Note that moisture-absorbing DMSO can reduce solubility.[1]
-
Aliquoting: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
Shipping: this compound is typically shipped at ambient temperature.[9][11]
4. What are the recommended starting concentrations for in vitro experiments?
This compound is highly potent, with activity in the picomolar to low nanomolar range. The optimal concentration will be cell line-dependent.
| Cell Line | Assay | IC50 / DC50 |
| EOL-1 (AML) | Cell Viability (IC50) | 0.02 nM[9][10] |
| EOL-1 (AML) | BRD4 Degradation (DC50) | 0.03 nM[1][2][9][10] |
| HL-60 (AML) | Cell Viability (IC50) | 0.03 nM[9][10] |
| NB4 (AML) | MYC Expression (IC50) | 0.03 nM[9][10] |
| Osteosarcoma Cells | Cell Proliferation | 2–10 nM[8] |
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
5. Is there a recommended negative control for this compound experiments?
Yes, (S)-GNE-987 is the ideal negative control.[12] It is an epimer of this compound that binds to the BRD4 bromodomains (BD1 and BD2) with similar affinity to this compound but does not bind to the VHL E3 ligase.[12] Consequently, (S)-GNE-987 does not induce the degradation of BRD4 and can be used to differentiate between the effects of BRD4 inhibition and BRD4 degradation.[12]
Troubleshooting Guide
Issue 1: Reduced or no this compound activity observed.
-
Possible Cause 1: Compound Instability.
-
Solution: Ensure that this compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Possible Cause 2: Low VHL Expression.
-
Solution: The efficacy of this compound is dependent on the expression of the VHL E3 ligase.[4][5][6][13] Verify the expression level of VHL in your cell line of interest via Western blot or qPCR. If VHL expression is low, consider using a different cell line or a VHL-overexpressing cell line to validate the compound's activity.
-
-
Possible Cause 3: Proteasome Inhibition.
-
Solution: Ensure that other compounds in your experimental media do not have proteasome-inhibiting activity, as this will prevent the degradation of ubiquitinated BRD4.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Cell Passages.
-
Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, which may affect sensitivity to this compound.
-
-
Possible Cause 2: Variability in Treatment Time.
-
Solution: this compound induces rapid and sustained degradation of BRD4.[1] Ensure that the treatment duration is consistent across all experiments. For initial characterization, a time-course experiment is recommended to determine the optimal treatment duration.
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: Use of old or hydrated DMSO.
Experimental Protocols & Visualizations
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a PROTAC.
Caption: this compound forms a ternary complex with BRD4 and VHL E3 ligase, leading to BRD4 degradation.
This compound Downstream Signaling Pathway
This compound-mediated degradation of BRD4 impacts several downstream signaling pathways implicated in cancer.
Caption: this compound degrades BRD4, inhibiting super-enhancer-driven oncogene expression and affecting key cancer signaling pathways.
General Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps for evaluating the in vitro effects of this compound.
Caption: A typical experimental workflow for characterizing the in vitro activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, 2417371-71-0 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
GNE-987 inactive control compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using the GNE-987 PROTAC degrader and its inactive control compound. This resource includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins.[4][5] By bringing BRD4 and VHL into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[3][6] This targeted degradation of BET proteins, which are key regulators of gene expression, leads to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][7]
Q2: What is the recommended inactive control for this compound and why is it important?
A2: The recommended inactive control for this compound is (S)-GNE-987 . This compound is the hydroxy-proline epimer of this compound. While it still binds to the bromodomains of BRD4 with similar affinity to this compound, it is unable to bind to the VHL E3 ligase. This abrogation of VHL binding prevents the formation of the ternary complex (BRD4-GNE-987-VHL) and subsequent proteasomal degradation of BRD4. Using (S)-GNE-987 as a negative control is crucial to demonstrate that the observed cellular effects are a direct result of this compound-mediated protein degradation and not due to off-target effects of the chemical scaffold.
Q3: What are the key differences in experimental outcomes when using this compound versus its inactive control, (S)-GNE-987?
A3: When comparing the effects of this compound and (S)-GNE-987 in your experiments, you should expect to see the following differences:
-
BRD4 Protein Levels: this compound treatment will lead to a significant reduction in BRD4 protein levels, which can be observed by Western blot. In contrast, (S)-GNE-987 should not cause a decrease in BRD4 levels.
-
Cell Viability/Proliferation: this compound is expected to inhibit cell viability and proliferation in sensitive cell lines. (S)-GNE-987 should have a minimal effect on cell viability at concentrations where this compound is active.
-
Apoptosis: Treatment with this compound is likely to induce apoptosis, which can be measured by assays such as Annexin V staining. (S)-GNE-987 should not induce apoptosis.
-
Ternary Complex Formation: In a co-immunoprecipitation experiment, this compound should pull down both BRD4 and VHL, confirming the formation of the ternary complex. (S)-GNE-987 will only pull down BRD4, as it does not bind to VHL.
Q4: How should I prepare and store this compound and (S)-GNE-987?
A4: Both this compound and (S)-GNE-987 are typically provided as solids. For stock solutions, dissolve the compound in DMSO. Store the stock solution at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: In Vitro Activity of this compound and its Inactive Control, (S)-GNE-987
| Compound | Target(s) | Cell Line | Assay | Potency | Reference |
| This compound | BRD2, BRD3, BRD4 | EOL-1 (AML) | BRD4 Degradation | DC50 = 0.03 nM | [3][4] |
| EOL-1 (AML) | Cell Viability | IC50 = 0.02 nM | [3] | ||
| HL-60 (AML) | Cell Viability | IC50 = 0.03 nM | [3] | ||
| NB4 (AML) | Cell Viability | IC50 values are significantly lower than JQ1 and ARV-825 | [2] | ||
| Kasumi-1 (AML) | Cell Viability | IC50 values are significantly lower than JQ1 and ARV-825 | [2] | ||
| (S)-GNE-987 | BRD4 (binding only) | N/A | BRD4 Degradation | Does not degrade BRD4 | |
| BRD4 BD1 | N/A | Binding Affinity | IC50 = 4 nM | ||
| BRD4 BD2 | N/A | Binding Affinity | IC50 = 3.9 nM |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No BRD4 degradation observed with this compound treatment. | 1. Compound inactivity. 2. Incorrect compound concentration. 3. Insufficient treatment time. 4. Low VHL expression in the cell line. 5. Proteasome dysfunction. | 1. Ensure proper storage and handling of this compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours). 4. Verify VHL expression in your cell line by Western blot. 5. Co-treat with a proteasome inhibitor (e.g., MG132) to see if BRD4 levels are rescued, confirming proteasome-dependent degradation. |
| High background in Western blot. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes. |
| (S)-GNE-987 shows unexpected activity (e.g., BRD4 degradation or cytotoxicity). | 1. Compound contamination or misidentification. 2. Very high concentrations leading to off-target effects. | 1. Verify the identity and purity of the compound. 2. Ensure you are using (S)-GNE-987 at the same concentrations as this compound where the active compound shows an effect. |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Variation in treatment times. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Be precise and consistent with the timing of compound addition and assay reading. |
| No interaction detected in Co-IP experiment. | 1. Lysis buffer is too stringent and disrupts the ternary complex. 2. Insufficient antibody for immunoprecipitation. 3. The ternary complex is transient. | 1. Use a milder lysis buffer (e.g., without harsh detergents). 2. Optimize the antibody concentration for IP. 3. Cross-linking agents can be used to stabilize the complex before lysis. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
Objective: To determine the effect of this compound on BRD4 protein levels.
Materials:
-
This compound and (S)-GNE-987
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with various concentrations of this compound, (S)-GNE-987, or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Run samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on cell proliferation.
Materials:
-
This compound and (S)-GNE-987
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CCK-8 reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Add serial dilutions of this compound, (S)-GNE-987, or vehicle to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
This compound and (S)-GNE-987
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with this compound, (S)-GNE-987, or vehicle for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the this compound-induced interaction between BRD4 and VHL.
Materials:
-
This compound and (S)-GNE-987
-
Cell line of interest
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-BRD4 or anti-VHL for immunoprecipitation, and for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Treatment: Treat cells with this compound, (S)-GNE-987, or vehicle.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against BRD4 and VHL to detect the co-immunoprecipitated proteins. A successful Co-IP with this compound will show the presence of both BRD4 and VHL in the eluate when pulling down with either anti-BRD4 or anti-VHL antibodies. The (S)-GNE-987 control should not show this interaction.
References
GNE-987 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with GNE-987, a potent and selective BRD4 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1][2] It functions by simultaneously binding to BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This degradation of BRD4 disrupts the transcriptional regulation of key oncogenes, such as MYC, and genes regulated by super-enhancers, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][3][4][5]
Q2: What are the expected outcomes of this compound treatment in sensitive cell lines?
In sensitive cancer cell lines, this compound treatment is expected to:
-
Induce potent degradation of BRD4 and to some extent, BRD2 and BRD3.[2][3]
-
Inhibit cell proliferation and viability at low nanomolar concentrations.[2][4]
-
Cause cell cycle arrest, typically at the G1/S or G2/M phase.[3][5][6][7]
-
Downregulate the expression of BRD4 target genes, including MYC.[2]
Q3: I am not observing the expected cytotoxicity with this compound. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. A primary consideration is the expression level of the VHL E3 ligase in your cell line, as it is essential for this compound's mechanism of action.[5][6][7]
Q4: How can I confirm that this compound is inducing BRD4 degradation in my experiment?
The most direct method to confirm BRD4 degradation is via Western blotting. You should observe a significant reduction in BRD4 protein levels after treating cells with this compound for a sufficient duration (e.g., 5-24 hours). A detailed protocol is provided in the "Experimental Protocols" section.
Q5: Is there a negative control I can use to validate my results?
Yes, (S)-GNE-987 is the inactive epimer of this compound.[8] While it can still bind to BRD4 bromodomains, it does not bind to VHL and therefore does not induce BRD4 degradation.[8] This makes it an excellent negative control to ensure that the observed effects are due to proteasome-mediated degradation and not simply bromodomain inhibition.[8]
Troubleshooting Guide
Problem: No significant decrease in cell viability or proliferation observed.
This guide provides a step-by-step approach to troubleshoot a lack of expected biological response to this compound.
Caption: Troubleshooting workflow for lack of this compound activity.
Data Presentation
The following tables summarize the reported in vitro potency of this compound across different cancer cell lines. These values can serve as a reference for expected efficacy.
Table 1: this compound IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.02 | [2] |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.03 | [2] |
Table 2: this compound DC50 Value for BRD4 Degradation
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.03 | [2] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
Objective: To determine the extent of BRD4 protein degradation following this compound treatment.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Treatment: The following day, treat cells with a dose-range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO). Include a positive control (a cell line with known sensitivity) and a negative control ((S)-GNE-987) if available. Incubate for the desired time period (e.g., 5, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (e.g., CCK-8/MTT)
Objective: To measure the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
This compound Mechanism of Action
The following diagram illustrates the PROTAC-mediated degradation of BRD4 by this compound.
Caption: this compound forms a ternary complex with BRD4 and VHL E3 ligase.
References
- 1. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: GNE-987 Delivery and Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-987, a potent proteolysis-targeting chimera (PROTAC) for targeted degradation of BET proteins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective PROTAC designed to target Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, for degradation.[1][2][3] It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This proximity induces the ubiquitination of the target BET protein, marking it for degradation by the proteasome.[4][5] This targeted degradation leads to the suppression of downstream oncogenic signaling pathways, such as c-Myc.[4][6]
Q2: What are the primary target cells and therapeutic areas for this compound?
A2: this compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for targeted cancer therapy.[7] Preclinical studies have shown its efficacy in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML), as well as solid tumors like glioblastoma and neuroblastoma.[3][4][5][8][9]
Q3: What are the main challenges in delivering this compound to target cells and how can they be overcome?
A3: Like many PROTAC molecules, this compound can face challenges related to in vivo stability and targeted delivery.[10] A key strategy to enhance its delivery and improve pharmacokinetic properties is through the creation of degrader-antibody conjugates (DACs).[1][7][11] By conjugating this compound to a monoclonal antibody that targets a specific cell-surface antigen on cancer cells (e.g., an anti-CLL1 antibody), the PROTAC can be delivered more specifically to the tumor site, increasing its efficacy and potentially reducing off-target effects.[1][11]
Q4: How does the expression level of VHL in target cells affect this compound efficacy?
A4: The expression of the von Hippel-Lindau (VHL) E3 ligase is crucial for the activity of this compound.[5][12] Since this compound recruits VHL to induce the degradation of BRD4, the level of VHL expression in the target cells can directly impact the efficiency of the degradation process.[5][6] Studies have shown that VHL expression is indispensable for the sensitivity of cancer cells to this compound.[9]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no degradation of BRD4 observed. | Insufficient concentration of this compound. | Optimize the concentration of this compound. Refer to the table below for reported effective concentrations in various cell lines. |
| Low expression of VHL E3 ligase in the target cells. | Verify VHL expression levels in your cell line using Western blot or qPCR. Consider using a cell line with known high VHL expression as a positive control.[5][6] | |
| Issues with the proteasome degradation pathway. | Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated BRD4 would suggest the issue lies with the proteasome itself.[4] | |
| High off-target cell toxicity. | The inherent hydrophobicity of this compound may lead to non-specific cellular uptake. | Consider using a degrader-antibody conjugate (DAC) approach to target this compound specifically to your cells of interest.[7] This involves conjugating this compound to an antibody that recognizes a surface antigen on your target cells. |
| Poor in vivo efficacy or rapid clearance. | Suboptimal pharmacokinetic properties of the standalone this compound molecule. | Utilize a DAC formulation to improve in vivo stability and circulation time.[10][11] The antibody component of the DAC can significantly enhance the in vivo performance of this compound. |
| Inconsistent results between experiments. | Variability in cell culture conditions or reagent quality. | Ensure consistent cell passage numbers, confluency, and media composition. Use freshly prepared this compound solutions for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| EOL-1 | Acute Myeloid Leukemia (AML) | DC₅₀ (BRD4 Degradation) | 0.03[1][2] |
| EOL-1 | Acute Myeloid Leukemia (AML) | IC₅₀ (Cell Viability) | 0.02[1][2] |
| HL-60 | Acute Myeloid Leukemia (AML) | IC₅₀ (Cell Viability) | 0.03[1][2] |
| - | BRD4 Bromodomain 1 (BD1) | IC₅₀ (Binding Affinity) | 4.7[1][2] |
| - | BRD4 Bromodomain 2 (BD2) | IC₅₀ (Binding Affinity) | 4.4[1][2] |
Table 2: Ternary Complex Formation with this compound
| Bromodomain | Maximum Ternary Complex Fraction | This compound Concentration (µM) |
| Brd4B1 | 0.70 | 7.8[10] |
| Brd4B2 | 0.34 | 7.8[10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
-
Cell Treatment: Plate target cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 2: Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.[12]
Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Caption: Workflow for targeted delivery of this compound using a DAC.
Caption: Logical steps for troubleshooting low BRD4 degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GNE-987 vs. JQ1: A Comparative Guide for Cancer Researchers
In the rapidly evolving landscape of cancer therapeutics, targeting epigenetic regulators has emerged as a promising strategy. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have garnered significant attention as critical mediators of oncogene transcription. This guide provides a detailed comparison of two prominent BET inhibitors: GNE-987, a novel proteolysis-targeting chimera (PROTAC) degrader, and JQ1, a well-established small-molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective mechanisms, efficacy, and experimental applications in cancer research.
At a Glance: this compound vs. JQ1
| Feature | This compound | JQ1 |
| Molecule Type | Proteolysis-Targeting Chimera (PROTAC) | Small-molecule inhibitor |
| Mechanism of Action | Induces targeted degradation of BET proteins | Competitively inhibits BET bromodomains |
| Primary Target | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4, BRDT |
| Downstream Effects | Sustained downregulation of target protein levels | Reversible inhibition of target protein function |
| Potency | Picomolar to nanomolar range (cell-dependent) | Nanomolar to micromolar range (cell-dependent) |
Quantitative Comparison of In Vitro Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) and degradation concentration (DC50) values for this compound and JQ1 in various cancer cell lines. This compound consistently demonstrates significantly higher potency, often in the picomolar to low nanomolar range, owing to its catalytic mode of action as a PROTAC.
Table 1: this compound In Vitro Activity
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Assay Duration |
| EOL-1 | Acute Myeloid Leukemia | 0.02[1] | 0.03[1] | Not Specified |
| HL-60 | Acute Myeloid Leukemia | 0.03[1] | Not Specified | Not Specified |
| U87 | Glioblastoma | 9.89 | Not Specified | 3 days[2] |
| LN229 | Glioblastoma | 5.34 | Not Specified | 3 days[2] |
| U251 | Glioblastoma | 1.13 | Not Specified | 3 days[2] |
| A172 | Glioblastoma | 2.53 | Not Specified | 3 days[2] |
| HOS | Osteosarcoma | 2.46 | Not Specified | 48 hours[3] |
| 143B | Osteosarcoma | 7.71 | Not Specified | 48 hours[3] |
| U2OS | Osteosarcoma | 6.84 | Not Specified | 48 hours[3] |
| MG-63 | Osteosarcoma | 5.78 | Not Specified | 48 hours[3] |
Table 2: JQ1 In Vitro Activity
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| H23 | Lung Adenocarcinoma | <5 | 72 hours[4] |
| H1975 | Lung Adenocarcinoma | <5 | 72 hours[4] |
| H460 | Lung Adenocarcinoma | >10 | 72 hours[4] |
| Rh10 | Rhabdomyosarcoma | <1 | Not Specified |
| Rh28 | Rhabdomyosarcoma | <1 | Not Specified |
| EW-8 | Ewing Sarcoma | Resistant | Not Specified |
| U87 | Glioblastoma | >10 (compared to this compound) | 3 days[5] |
| BxPC3 | Pancreatic Cancer | 3.5 | Not Specified |
Comparative In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the therapeutic potential of anti-cancer agents. Both this compound and JQ1 have demonstrated tumor growth inhibition in various cancer models.
Table 3: In Vivo Studies of this compound and JQ1
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | Acute Myeloid Leukemia (P388-D1 xenograft) | BALB/c mice | Not specified | Reduced hepatosplenic infiltration, increased survival time.[6] |
| This compound | Osteosarcoma (xenograft) | Nude mice | Not specified | Significantly reduced tumor size with minimal toxicity.[3] |
| JQ1 | Endometrial Cancer (Ishikawa xenograft) | Nude mice | 50 mg/kg/day, i.p. for 3 weeks | Reduced tumor volume and weight.[7] |
| JQ1 | Childhood Sarcoma (Rh10, Rh28, EW5, EW8 xenografts) | Mice | 50 mg/kg/day for 3 weeks | Inhibition of tumor growth.[8] |
| JQ1 | Cholangiocarcinoma (patient-derived xenograft) | Mice | 50 mg/kg/day, i.p. for 20 days | Suppression of tumor growth.[9] |
| JQ1 | Pancreatic Ductal Adenocarcinoma (patient-derived xenograft) | Mice | 50 mg/kg/day for 21 or 28 days | Inhibited tumor growth. |
| JQ1 | NUT Midline Carcinoma (xenograft) | Mice | 50 mg/kg/day | Tumor regression and improved survival.[10] |
| JQ1 | Uveal Melanoma (92.1 xenograft) | SCID mice | 35 mg/kg/day, oral, 5 days/week for 3 weeks | Inhibited tumor growth.[11] |
Mechanisms of Action and Signaling Pathways
While both this compound and JQ1 target BET proteins, their mechanisms of action are fundamentally different. JQ1 acts as a competitive inhibitor, reversibly binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones. In contrast, this compound is a PROTAC that induces the degradation of BET proteins.
Caption: Distinct mechanisms of action for JQ1 (inhibition) and this compound (degradation).
The downstream consequences of BET protein inhibition or degradation converge on the downregulation of key oncogenes, most notably MYC. Both this compound and JQ1 have been shown to suppress the expression of MYC and its target genes, leading to cell cycle arrest and apoptosis.[1][7][12] Additionally, the anti-apoptotic protein BCL2 is another critical downstream target that is downregulated by both compounds.[13][14]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GNE-987 vs. ARV-825: A Comparative Guide to BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, two prominent PROTACs (Proteolysis Targeting Chimeras), GNE-987 and ARV-825, have emerged as potent degraders of the epigenetic reader protein BRD4. This guide provides an objective, data-driven comparison of their performance, mechanisms of action, and experimental validation, designed to inform research and drug development decisions.
Mechanism of Action: VHL vs. Cereblon Recruitment
Both this compound and ARV-825 are heterobifunctional molecules designed to induce the degradation of BRD4 via the ubiquitin-proteasome system. However, they achieve this by recruiting different E3 ubiquitin ligases.
This compound is a VHL (von Hippel-Lindau) based PROTAC. It forms a ternary complex between BRD4 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4.[1][2]
ARV-825 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to BRD4, which also results in its ubiquitination and proteasomal degradation.[3][4]
The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for resistance.
Performance Data: A Head-to-Head Comparison
Direct comparative studies highlight differences in the potency and efficacy of this compound and ARV-825 across various cancer cell lines.
Degradation Potency (DC50) and Cellular Efficacy (IC50)
The following tables summarize key performance metrics for this compound and ARV-825. Lower DC50 and IC50 values indicate higher potency.
Table 1: Comparison of BRD4 Degradation (DC50) and Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | E3 Ligase | Citation(s) |
| This compound | EOL-1 | Acute Myeloid Leukemia | 0.03 | 0.02 | VHL | [5] |
| HL-60 | Acute Myeloid Leukemia | - | 0.03 | VHL | [5] | |
| NB4 | Acute Myeloid Leukemia | - | Lower than ARV-825 | VHL | [4] | |
| Kasumi-1 | Acute Myeloid Leukemia | - | Lower than ARV-825 | VHL | [1][4] | |
| MV4-11 | Acute Myeloid Leukemia | - | Lower than ARV-825 | VHL | [1][4] | |
| ARV-825 | Various Burkitt's Lymphoma | Burkitt's Lymphoma | <1 | - | CRBN | [6] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | - | Lower than JQ1, dBET1, OTX015 | CRBN | ||
| Neuroblastoma cell lines | Neuroblastoma | - | 7.024 - 232.8 | CRBN | [7] | |
| Gastric cancer cell lines | Gastric Cancer | - | Lower than OTX015 and JQ1 | CRBN | [8] | |
| Cholangiocarcinoma cell lines | Cholangiocarcinoma | - | Lower than OTX015 and JQ1 | CRBN | [9] | |
| Thyroid carcinoma cells | Thyroid Carcinoma | - | Effective in nM range | CRBN | [10] |
Note: A direct comparison of DC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for comparative purposes based on available literature.
One study directly comparing the two in acute myeloid leukemia (AML) cell lines found that this compound was significantly more potent than ARV-825 in inhibiting cell proliferation.[1][4] In these AML cell lines, this compound demonstrated superior efficacy at lower concentrations.[1][4]
Selectivity
Both this compound and ARV-825 are pan-BET degraders, meaning they also induce the degradation of other BET family members, BRD2 and BRD3.
-
This compound has been shown to degrade BRD2 and BRD3 in addition to BRD4.[1][5]
-
ARV-825 also efficiently depletes BRD2 and BRD3 protein expression.[3]
Information on the broader proteome-wide selectivity of both compounds is limited, and further investigation is needed to fully understand their off-target effects.
In Vivo Efficacy
Both degraders have demonstrated anti-tumor activity in xenograft models.
-
This compound administered to a preclinical model of AML resulted in a powerful antitumor effect.[1]
-
ARV-825 has shown profound tumor growth reduction in neuroblastoma and T-ALL xenograft models.[3][7][11]
Downstream Signaling: Impact on the c-MYC Pathway
A primary mechanism through which BRD4 promotes cancer is by regulating the transcription of the oncogene c-MYC. Both this compound and ARV-825 effectively suppress c-MYC expression as a consequence of BRD4 degradation.[3][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ARV-825.
Western Blot for BRD4 Degradation
This protocol is essential for quantifying the extent of BRD4 degradation following treatment with this compound or ARV-825.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., AML cell lines like NB4, or neuroblastoma cell lines like SK-N-BE(2)) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or ARV-825 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation and survival.
Methodology (using a colorimetric assay like MTT):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound or ARV-825 for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound and ARV-825 are highly potent degraders of BRD4, offering a promising therapeutic strategy for various cancers. The key differentiator lies in their E3 ligase recruitment, with this compound utilizing VHL and ARV-825 engaging CRBN.
-
This compound has demonstrated superior potency in some cancer types, such as AML, in direct comparative studies.[1][4]
-
ARV-825 has been extensively studied across a broader range of cancers and has consistently shown robust in vitro and in vivo efficacy.[3][7][8][9][10]
The choice between these two degraders for a specific research or therapeutic application may depend on the cancer type, the expression levels of VHL and CRBN, and the potential for developing resistance. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies, particularly focusing on in vivo pharmacokinetics, pharmacodynamics, and proteome-wide selectivity, will be invaluable in further delineating the distinct advantages of each molecule.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GNE-987: A Potent BET Degrader Outperforming Traditional Inhibitors
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of therapeutics for various malignancies. However, the efficacy of first-generation BET inhibitors is often limited by factors such as incomplete target suppression and the development of resistance. GNE-987, a novel Proteolysis Targeting Chimera (PROTAC), represents a significant advancement in this field by inducing the degradation of BET proteins rather than merely inhibiting their function. This guide provides a comprehensive comparison of this compound with other notable BET inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Superior Potency and Efficacy of this compound
This compound has consistently demonstrated superior potency in preclinical studies when compared to traditional BET inhibitors like JQ1 and other PROTAC degraders such as ARV-825 and MZ1. This enhanced activity is attributed to its distinct mechanism of action, which leads to the efficient and sustained elimination of BET proteins.
Key Performance Metrics:
Quantitative analysis across various cancer cell lines highlights the picomolar to low nanomolar efficacy of this compound in inducing cell death and degrading BET proteins.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| This compound | BRD2, BRD3, BRD4 | VHL-mediated degradation | EOL-1 (AML) | 0.02[1][2] | 0.03[1][2][3] | [1][2] |
| HL-60 (AML) | 0.03[1][2] | - | [1][2] | |||
| U2OS (Osteosarcoma) | 6.84[4] | - | [4] | |||
| HOS (Osteosarcoma) | 2.46[4] | - | [4] | |||
| MG-63 (Osteosarcoma) | 5.78[4] | - | [4] | |||
| 143B (Osteosarcoma) | 7.71[4] | - | [4] | |||
| JQ1 | BRD2, BRD3, BRD4, BRDT | Bromodomain Inhibition | Various | - | Not Applicable | [5] |
| ARV-825 | BRD2, BRD3, BRD4 | CRBN-mediated degradation | 22Rv1 (Prostate Cancer) | - | <1 | [6] |
| MZ1 | BRD4 | VHL-mediated degradation | - | - | - | [4] |
Table 1: Comparative in vitro activity of this compound and other BET inhibitors. IC50 (half-maximal inhibitory concentration) values indicate the concentration required to inhibit cell viability by 50%. DC50 (half-maximal degradation concentration) values represent the concentration needed to degrade 50% of the target protein.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional BET inhibitors lies in their mode of action. While inhibitors like JQ1 reversibly bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones, this compound actively targets these proteins for destruction.
This compound: Hijacking the Ubiquitin-Proteasome System
As a PROTAC, this compound is a heterobifunctional molecule. One end binds to a BET protein (BRD4, BRD3, or BRD2), and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][7] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to trigger the degradation of multiple BET protein molecules, leading to a profound and sustained therapeutic effect.
Traditional BET Inhibitors: Competitive Inhibition
In contrast, inhibitors like JQ1 act as competitive binders to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of key oncogenes such as MYC. However, this inhibition is reversible and requires sustained high concentrations of the drug to be effective.
Impact on Downstream Signaling: Targeting Super-Enhancers
A key mechanism through which BET proteins drive cancer progression is by regulating the activity of super-enhancers, which are clusters of enhancers that drive the expression of critical oncogenes. This compound has been shown to effectively target these super-enhancer-driven genes.[8][9][10][11][12]
Experimental evidence from Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) has demonstrated that treatment with this compound leads to a significant reduction in the expression of oncogenes such as LYL1 in acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[8][9]
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, detailed methodologies for the key experiments are provided below.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the levels of BET proteins (BRD2, BRD3, and BRD4) in cancer cells following treatment with this compound or other BET inhibitors.
Procedure:
-
Cell Culture and Treatment: Plate cancer cells (e.g., EOL-1, HL-60) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 nM) for a specified duration (e.g., 5 hours).[3] A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol is employed to identify the genomic regions where BET proteins are bound and to assess the impact of this compound on this binding.
Procedure:
-
Cross-linking: Treat cancer cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4) or a control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a spin column.
-
Library Preparation and Sequencing: Prepare DNA libraries from the immunoprecipitated and input DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Analyze differential binding between this compound-treated and control samples to determine the effect of the degrader on BET protein localization at super-enhancers and other regulatory regions.
Conclusion
This compound stands out as a highly potent and effective BET degrader with a clear mechanistic advantage over traditional BET inhibitors. Its ability to induce the rapid and sustained degradation of BET proteins via the ubiquitin-proteasome system translates to superior anti-proliferative and pro-apoptotic activity in various cancer models. The targeted degradation of BET proteins by this compound disrupts the function of super-enhancers and the expression of key oncogenes, offering a promising therapeutic strategy for cancers dependent on BET protein activity. Further clinical investigation of this compound and other next-generation BET degraders is warranted to fully realize their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of BET-targeting PROTACs for cancer therapy [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
GNE-987: A Comparative Analysis of a Potent BET Degrader
In the landscape of epigenetic modulators, the development of Proteolysis Targeting Chimeras (PROTACs) has marked a significant advancement over traditional small molecule inhibitors. This guide provides a comprehensive comparison of GNE-987, a highly potent BET (Bromodomain and Extra-Terminal domain) degrader, with other well-known BET-targeting compounds, JQ1 and ARV-825. This analysis is supported by experimental data to validate the on-target effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of BET proteins, including BRD2, BRD3, and particularly BRD4.[1][2] It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This targeted degradation approach offers a more sustained and profound biological effect compared to simple inhibition.
Comparative Efficacy: this compound vs. Alternatives
Experimental data demonstrates the superior potency of this compound in comparison to the BET inhibitor JQ1 and the CRBN-based BET degrader ARV-825.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| This compound | BRD2, BRD3, BRD4 | VHL-mediated Degradation | EOL-1 (AML) | 0.02 | 0.03 | [1][2] |
| HL-60 (AML) | 0.03 | - | [1][2] | |||
| JQ1 | BET family proteins | Inhibition | Various | Varies (nM to µM range) | N/A | [1] |
| ARV-825 | BET family proteins | CRBN-mediated Degradation | AML | Higher than this compound | - | [1] |
Key Findings:
-
This compound exhibits picomolar activity in degrading BRD4 and inhibiting the viability of acute myeloid leukemia (AML) cell lines.[1][2]
-
In AML cells, this compound demonstrates a lower IC50 value compared to both JQ1 and ARV-825, indicating its higher potency.[1]
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, several key experiments are typically performed. Below are detailed methodologies for these assays.
Western Blotting for BET Protein Degradation
Objective: To quantify the degradation of BET proteins (BRD2, BRD3, and BRD4) following treatment with this compound.
Materials:
-
AML cell lines (e.g., EOL-1, HL-60)
-
This compound, JQ1, ARV-825 (dissolved in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-VHL, anti-PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed AML cells in 6-well plates and allow them to adhere or stabilize overnight. Treat the cells with various concentrations of this compound, JQ1, ARV-825, or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to the loading control (GAPDH).
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Sequencing
Objective: To identify the genomic regions where BET proteins are bound and to assess the impact of this compound on this binding.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers with varying salt concentrations
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking and Cell Lysis: Cross-link protein-DNA complexes in cells with formaldehyde. Quench the reaction with glycine. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-BRD4 antibody or control IgG overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the binding profiles between this compound-treated and untreated samples.
The validation of this compound's on-target effects through these and other experimental approaches confirms its mechanism of action and highlights its potential as a potent and selective therapeutic agent for cancers driven by BET protein activity.
References
GNE-987: A Comparative Analysis of its Bromodomain Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bromodomain selectivity profile of GNE-987, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BET (Bromodomain and Extra-Terminal domain) family proteins. The information presented herein is supported by available experimental data to aid researchers in evaluating this compound for their specific research applications.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET family of proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] It incorporates a ligand that binds to the bromodomains of BET proteins and another ligand that binds to VHL, linked together by a chemical spacer.[1][3] This targeted protein degradation strategy offers a potential therapeutic advantage over simple inhibition of bromodomain function.[1]
Quantitative Selectivity Profile of this compound
This compound demonstrates high-affinity binding to the bromodomains of BRD4.[1][3] The available quantitative data for this compound's binding affinity is summarized in the table below. It is important to note that while this compound is known to degrade other BET family members, BRD2 and BRD3, specific IC50 or Ki values for their individual bromodomains are not widely reported in the public domain.[1][3][4] Furthermore, a comprehensive selectivity profile of this compound against a broad panel of bromodomains outside of the BET family is not currently available in published literature.
| Target Bromodomain | IC50 (nM) |
| BRD4 (BD1) | 4.7[1][3] |
| BRD4 (BD2) | 4.4[1][3] |
| BRD2 | Binds and degrades[3][4][5] |
| BRD3 | Binds and degrades[3][4][5] |
IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled ligand to the target bromodomain in a biochemical assay.
As a point of comparison, the inactive epimer of this compound, (S)-GNE-987, which is incapable of binding to VHL, exhibits similar low nanomolar binding affinities for the BRD4 bromodomains (IC50 of 4.0 nM for BD1 and 3.9 nM for BD2).[6] This highlights that the bromodomain-binding moiety of this compound is potent and selective for BET family members, while the recruitment of the E3 ligase is essential for its degradation activity.
Mechanism of Action: this compound as a PROTAC
This compound functions by inducing the formation of a ternary complex between the target BET protein and the VHL E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of GNE-987 and Other BET-Targeting PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed head-to-head comparison of GNE-987, a potent Bromodomain and Extra-Terminal (BET) protein degrader, with other notable PROTACs such as ARV-825 and MZ1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to BET Protein Degradation
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC.[1][2] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[3][4][5] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[][7] They consist of a ligand that binds to the target protein (e.g., a BET inhibitor for BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[][7] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][7]
This compound is a PROTAC that recruits the VHL E3 ligase to degrade BRD4 and has demonstrated potent anti-cancer activity, particularly in acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[8][9][10] This guide will compare its performance metrics with those of ARV-825 (a CRBN-recruiting PROTAC) and MZ1 (a VHL-recruiting PROTAC).
Quantitative Performance Data
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and anti-proliferative activity (IC50) of this compound, ARV-825, and MZ1 in various cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Degradation Potency (DC50) of BET PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference(s) |
| This compound | BRD4 | VHL | EOL-1 (AML) | 0.03 | [8][11][12] |
| ARV-825 | BRD4 | CRBN | 22RV1 (Prostate Cancer) | 0.57 | [13] |
| CA46 (Burkitt's Lymphoma) | 1 | [13] | |||
| NAMALWA (Burkitt's Lymphoma) | 1 | [13] | |||
| T-ALL cell lines | 4.75 - 25.64 | [14] | |||
| MZ1 | BRD4 | VHL | H661 (Lung Cancer) | 8 | [15] |
| H838 (Lung Cancer) | 23 | [15] | |||
| HeLa (Cervical Cancer) | < 100 | [16] |
Table 2: Anti-proliferative Activity (IC50) of BET PROTACs
| PROTAC | Cell Line | IC50 (nM) | Reference(s) |
| This compound | EOL-1 (AML) | 0.02 | [8] |
| HL-60 (AML) | 0.03 | [8] | |
| ARV-825 | Burkitt's Lymphoma Cell Lines | 2 - 50 | [13] |
| T-ALL cell lines | Lower than JQ1, dBET1, OTX015 | [17] | |
| MZ1 | MV4-11 (AML) | 11.3 | [16] |
Signaling Pathway and Mechanism of Action
BRD4 acts as a scaffold protein at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of oncogenes like c-MYC.[1][2] The degradation of BRD4 by PROTACs leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: this compound mediated degradation of BRD4 and its downstream effects.
Experimental Workflow and Protocols
The determination of DC50 and Dmax values for PROTACs typically involves a series of standard molecular biology techniques, with Western blotting being the cornerstone for quantifying protein degradation.
Caption: A typical experimental workflow for determining PROTAC efficacy.
Detailed Experimental Protocol: Western Blotting for BRD4 Degradation
This protocol outlines the key steps for assessing BRD4 protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., EOL-1, HL-60) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., this compound, ARV-825, MZ1) and a vehicle control (e.g., DMSO) for a predetermined time (typically 24 hours).
2. Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Comparative Analysis and Logical Relationships
The selection of a PROTAC for a specific research or therapeutic application depends on a variety of factors beyond just degradation potency. The choice of E3 ligase, cell-type specific activity, and potential for off-target effects are all critical considerations.
Caption: Key parameters for the comparative evaluation of BRD4 PROTACs.
Conclusion
This compound stands out as a highly potent BRD4 degrader with picomolar efficacy in certain AML cell lines.[8][11][12] Its VHL-mediated degradation mechanism offers an alternative to CRBN-based degraders like ARV-825. While ARV-825 and MZ1 also demonstrate potent anti-cancer activities, the exceptional potency of this compound in specific contexts makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The choice of the most suitable PROTAC will ultimately depend on the specific biological context, including the cancer type and the expression levels of the relevant E3 ligase. This guide provides a framework and foundational data to aid researchers in making an informed decision for their specific needs.
References
- 1. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
GNE-987: A Paradigm Shift in BET Protein Attenuation Surpassing Traditional Inhibition
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-987, a novel proteolysis-targeting chimera (PROTAC), against traditional bromodomain and extra-terminal (BET) protein inhibitors. By inducing targeted protein degradation, this compound offers significant advantages in potency, selectivity, and the potential to overcome resistance mechanisms that limit the efficacy of conventional inhibitors. This document outlines the key differentiators of this compound, supported by experimental data, and provides detailed protocols for the evaluation of BET-targeting compounds.
Introduction: Limitations of Traditional BET Inhibitors
Traditional BET inhibitors, such as JQ1, OTX015 (birabresib), and CPI-0610 (pelabresib), function by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This reversible inhibition displaces BRD4 from chromatin, thereby downregulating the transcription of key oncogenes like MYC.[1] While this approach has shown promise, its efficacy can be hampered by the development of resistance. Mechanisms of resistance include the upregulation of BET proteins and bromodomain-independent recruitment of BRD4 to chromatin.[2][3]
This compound: A Superior Mechanism of Action
This compound operates on a fundamentally different principle. As a PROTAC, it is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a potent BET-binding moiety.[4][5] This unique structure allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase. This induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the cell's natural protein disposal system, the proteasome.[5][6] This degradation-based approach offers several key advantages over simple inhibition.
Key Advantages of this compound
-
Exceptional Potency: By catalytically inducing the degradation of multiple BRD4 molecules, this compound achieves picomolar efficacy in cell lines, far exceeding the potency of traditional inhibitors.[4][6]
-
Sustained and Profound Target Knockdown: Unlike the transient effects of reversible inhibitors, this compound leads to the near-complete and durable elimination of the BRD4 protein.[7]
-
Overcoming Resistance: By degrading the entire BRD4 protein, this compound can overcome resistance mechanisms associated with inhibitor binding site mutations or protein overexpression.
-
Broad BET Family Degradation: this compound has been shown to effectively degrade not only BRD4 but also other BET family members, BRD2 and BRD3, which can also play a role in oncogenesis.[6][7]
Quantitative Comparison of this compound and Traditional Inhibitors
The following table summarizes the superior performance of this compound compared to traditional BET inhibitors in various cancer cell lines.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 (Cell Viability) | DC50 (BRD4 Degradation) | Reference(s) |
| This compound | BRD2, BRD3, BRD4 | Degrader (PROTAC) | EOL-1 (AML) | 0.02 nM | 0.03 nM | [4][6] |
| HL-60 (AML) | 0.03 nM | - | [6] | |||
| HOS (Osteosarcoma) | 2.46 nM | - | [8] | |||
| 143B (Osteosarcoma) | 7.71 nM | - | [8] | |||
| JQ1 | BRD2, BRD3, BRD4, BRDT | Inhibitor | AML Cell Lines | Significantly higher than this compound | Not Applicable | [7] |
| Osteosarcoma Cell Lines | Significantly higher than this compound | Not Applicable | [8] | |||
| ARV-825 | BRD2, BRD3, BRD4 | Degrader (PROTAC) | AML Cell Lines | Less potent than this compound | - | [7] |
| MZ1 | BRD4 | Degrader (PROTAC) | Osteosarcoma Cell Lines | Less potent than this compound | - | [8] |
Visualizing the Mechanism of Action
To illustrate the distinct mechanisms of this compound and traditional inhibitors, the following diagrams are provided.
Caption: Mechanism of Action: this compound vs. Traditional Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and traditional inhibitors are provided below.
Cell Viability Assay (CCK-8)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
Materials:
-
Cancer cell lines (e.g., AML or Osteosarcoma cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound, traditional BET inhibitors (e.g., JQ1), and DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete culture medium and incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and traditional inhibitors in culture medium. Treat the cells with the compounds in triplicate for 72 hours.[9]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of BET proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and vehicle control (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time points (e.g., 3, 24 hours).[1][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate 20 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[1][11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[12]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[12]
-
Quantification: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control (GAPDH) to determine the percentage of protein degradation and calculate the DC50 value.[12]
Caption: Western Blot Experimental Workflow.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of BRD4 and assess the impact of this compound.
Materials:
-
Cancer cell lines
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA with 1% formaldehyde. Quench with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 100-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody coupled to magnetic beads overnight.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library and perform next-generation sequencing.
-
Data Analysis: Align reads to the genome and perform peak calling to identify BRD4 binding sites. Compare the binding profiles between this compound and control-treated cells.
RNA Sequencing (RNA-seq)
This protocol is used to analyze the global transcriptional changes induced by this compound.
Materials:
-
Cancer cell lines
-
This compound and vehicle control (DMSO)
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cells.[13]
-
DNase Treatment: Remove any contaminating genomic DNA with DNase I.[13]
-
RNA Quality Control: Assess RNA integrity and quantity.
-
Library Preparation: Prepare an RNA-seq library, including mRNA enrichment, fragmentation, and cDNA synthesis.[13]
-
Sequencing: Perform next-generation sequencing.
-
Data Analysis: Align reads to the genome and perform differential gene expression analysis to identify genes up- or down-regulated by this compound.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its unique mechanism of inducing targeted protein degradation leads to superior potency and a more durable response compared to traditional BET inhibitors. The ability of this compound to overcome established resistance mechanisms positions it as a highly promising therapeutic candidate for a range of malignancies. The experimental protocols provided herein offer a robust framework for the continued investigation and development of next-generation protein degraders.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BET Protein Degraders: GNE-987 vs. JQ1 and ARV-825
A comprehensive analysis for researchers and drug development professionals on the efficacy and mechanisms of GNE-987 and its alternatives, supported by experimental data.
In the landscape of epigenetic therapies, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target, particularly in oncology. These proteins are key regulators of gene transcription, and their inhibition can lead to the downregulation of potent oncogenes such as c-MYC. While small molecule inhibitors like JQ1 have paved the way, a new class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs) is demonstrating superior potential by inducing the degradation of these proteins. This guide provides a detailed comparison of the novel PROTAC this compound against the well-established BET inhibitor JQ1 and another prominent PROTAC, ARV-825.
Mechanism of Action: A Tale of Inhibition vs. Degradation
The fundamental difference between these molecules lies in their mechanism of action. JQ1 is a small molecule that reversibly binds to the bromodomains of BET proteins, competitively inhibiting their interaction with acetylated histones and thereby preventing the transcription of target genes.
In contrast, this compound and ARV-825 are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. They consist of a ligand that binds to the BET protein and another ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the BET protein, marking it for destruction by the proteasome. This leads to a profound and sustained depletion of the target protein. A key distinction between the two PROTACs is the E3 ligase they recruit: this compound engages the von Hippel-Lindau (VHL) E3 ligase, while ARV-825 recruits Cereblon (CRBN).[1][2]
Signaling Pathway of this compound
Caption: this compound mediated degradation of BET proteins and its downstream effects.
Quantitative Comparison of In Vitro Activity
Experimental data from head-to-head studies in acute myeloid leukemia (AML) cell lines consistently demonstrate the superior potency of this compound compared to both JQ1 and ARV-825.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | NB4 | Cell Viability (CCK-8) | 0.25 ± 0.03 | [1] |
| JQ1 | NB4 | Cell Viability (CCK-8) | 135.4 ± 7.8 | [1] |
| ARV-825 | NB4 | Cell Viability (CCK-8) | 15.8 ± 1.2 | [1] |
| This compound | Kasumi-1 | Cell Viability (CCK-8) | 0.42 ± 0.05 | [1] |
| JQ1 | Kasumi-1 | Cell Viability (CCK-8) | 210.7 ± 11.2 | [1] |
| ARV-825 | Kasumi-1 | Cell Viability (CCK-8) | 25.3 ± 2.1 | [1] |
| This compound | HL-60 | Cell Viability (CCK-8) | 0.31 ± 0.04 | [1] |
| JQ1 | HL-60 | Cell Viability (CCK-8) | 189.5 ± 9.5 | [1] |
| ARV-825 | HL-60 | Cell Viability (CCK-8) | 20.1 ± 1.8 | [1] |
| This compound | MV4-11 | Cell Viability (CCK-8) | 0.18 ± 0.02 | [1] |
| JQ1 | MV4-11 | Cell Viability (CCK-8) | 98.7 ± 6.3 | [1] |
| ARV-825 | MV4-11 | Cell Viability (CCK-8) | 10.5 ± 0.9 | [1] |
The significantly lower IC50 values for this compound highlight its enhanced anti-proliferative activity. Studies show that this compound induces potent degradation of BRD2, BRD3, and BRD4 proteins at concentrations where JQ1 and ARV-825 show minimal effect on protein levels.[1] This superior degradation capacity likely underlies its increased potency in functional assays.
Cross-Validation Workflow
Caption: A logical workflow for the cross-validation of this compound's performance against alternative compounds using multiple assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the comparative analysis of this compound, JQ1, and ARV-825.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., NB4, Kasumi-1, HL-60, MV4-11) in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.[3]
-
Treatment: Treat the cells with a serial dilution of this compound, JQ1, or ARV-825. A vehicle control (e.g., 0.05% DMSO) should be included.[1][3]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[1]
Western Blot for Protein Degradation
-
Cell Treatment and Lysis: Treat cells with the compounds at various concentrations and time points. After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the compounds for a specified duration (e.g., 24 or 48 hours).[3]
-
Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[3]
Conclusion
The available data strongly suggest that this compound is a highly potent BET protein degrader, outperforming both the small molecule inhibitor JQ1 and the alternative PROTAC ARV-825 in in vitro models of acute myeloid leukemia. Its ability to efficiently induce the degradation of BET proteins at low nanomolar concentrations translates to superior anti-proliferative and pro-apoptotic activity. This positions this compound as a promising candidate for further preclinical and clinical investigation in various malignancies. The provided experimental protocols and workflows serve as a guide for researchers aiming to validate and expand upon these findings.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
GNE-987 Demonstrates Superior Potency Over First-Generation BET Degraders
GNE-987, a novel PROTAC (Proteolysis Targeting Chimera), exhibits significantly enhanced potency in degrading BET (Bromodomain and Extra-Terminal) proteins compared to first-generation BET degraders such as dBET1 and MZ1. This increased potency translates to more effective inhibition of cancer cell viability and oncogene expression at substantially lower concentrations.
This compound is a chimeric small molecule designed to hijack the cell's natural protein disposal system to eliminate BET proteins, which are key regulators of gene transcription and are implicated in various cancers.[1][2][3] It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[3][4] This mechanism of action offers a distinct advantage over simple inhibition, leading to a more profound and sustained downstream effect.
In contrast, first-generation BET degraders like dBET1 and MZ1, while pioneering the field, generally exhibit lower potency. dBET1 recruits the Cereblon (CRBN) E3 ubiquitin ligase, while MZ1, similar to this compound, utilizes VHL.[5][6][7]
Quantitative Comparison of Potency
The superior potency of this compound is evident in its picomolar degradation capability and subsequent low nanomolar to picomolar anti-proliferative activity in various cancer cell lines.
| Compound | Target E3 Ligase | Cell Line | DC50 (BRD4 Degradation) | IC50 (Cell Viability) | Reference |
| This compound | VHL | EOL-1 (AML) | 0.03 nM | 0.02 nM | [4][8] |
| HL-60 (AML) | - | 0.03 nM | [4][8] | ||
| dBET1 | CRBN | SUM149 (Breast Cancer) | 430 nM | - | [9] |
| MV4;11 (AML) | - | 140 nM | [9] | ||
| MZ1 | VHL | H661 (Lung Cancer) | 8 nM | - | |
| H838 (Lung Cancer) | 23 nM | - | |||
| ABC DLBCL | - | 49 nM (median) | [6] |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell viability. AML: Acute Myeloid Leukemia; ABC DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma.
Mechanism of Action and Signaling Pathway
BET degraders, including this compound, dBET1, and MZ1, function by inducing the degradation of BET proteins, primarily BRD2, BRD3, and BRD4. This degradation prevents these proteins from acting as epigenetic "readers" of acetylated histones, thereby disrupting the transcription of key oncogenes such as MYC.[4][10] The downstream consequences include cell cycle arrest and apoptosis in cancer cells.[1][2] The interaction of BRD4 with acetylated RELA, a subunit of the NF-κB complex, is also disrupted, leading to reduced NF-κB signaling, which is crucial for inflammation and cancer progression.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET inhibitor this compound effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. lifesensors.com [lifesensors.com]
- 6. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of GNE-987: A Comparative Analysis Against Other BET Degraders and Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical determinant of a drug's clinical success, defines the dosage range that elicits a therapeutic response without causing unacceptable toxicity. In the landscape of BET (Bromodomain and Extra-Terminal) protein-targeted therapies, the emergence of Proteolysis Targeting Chimeras (PROTACs) like GNE-987 has sparked considerable interest due to their potential for an improved therapeutic window compared to traditional small molecule inhibitors. This guide provides an objective comparison of the therapeutic window of this compound against the well-characterized BET inhibitor JQ1 and another prominent BET PROTAC, ARV-825, supported by available experimental data.
Executive Summary
This compound, a potent and selective BRD4 degrader, demonstrates a promising therapeutic profile characterized by picomolar to low nanomolar efficacy in vitro and significant tumor growth inhibition in vivo with minimal reported toxicity in preclinical models. Compared to the BET inhibitor JQ1, this compound exhibits substantially greater potency. While both this compound and ARV-825 function as BET protein degraders, available data suggests this compound may have a superior in vitro potency in some cancer cell lines. However, a comprehensive evaluation of the therapeutic window requires more extensive, publicly available toxicology data for all three compounds.
Data Presentation
In Vitro Potency and Efficacy
The following table summarizes the in vitro activity of this compound, JQ1, and ARV-825 across various cancer cell lines. IC50 values represent the concentration required to inhibit 50% of cell viability, while DC50 values indicate the concentration needed to degrade 50% of the target protein.
| Drug | Target(s) | Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference(s) |
| This compound | BRD2, BRD3, BRD4 | EOL-1 | Acute Myeloid Leukemia | 0.02 | 0.03 | [1] |
| HL-60 | Acute Myeloid Leukemia | 0.03 | - | [1] | ||
| U2OS | Osteosarcoma | 6.84 | - | |||
| HOS | Osteosarcoma | 2.46 | - | |||
| MG-63 | Osteosarcoma | 5.78 | - | |||
| 143B | Osteosarcoma | 7.71 | - | |||
| JQ1 | BRD2, BRD3, BRD4, BRDT | BRD4 (BD1) | (Biochemical Assay) | 77 | - | [2][3] |
| BRD4 (BD2) | (Biochemical Assay) | 33 | - | [2][3] | ||
| NMC 11060 | NUT Midline Carcinoma | 4 | - | [4] | ||
| KMS-34 | Multiple Myeloma | 68 | - | [4] | ||
| LR5 | Multiple Myeloma | 98 | - | [4] | ||
| ARV-825 | BRD2, BRD3, BRD4 | CA46 | Burkitt's Lymphoma | - | < 1 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | - | < 1 | [5] | ||
| MV4-11 | Acute Myeloid Leukemia | - | < 1 | [5] | ||
| RS4-11 | Acute Lymphoblastic Leukemia | - | < 1 | [5] | ||
| Various AML, MM, BL | Hematological Malignancies | 9-37 | < 10 | [6] |
In Vivo Efficacy and Observed Toxicity
This table summarizes the available preclinical in vivo data for the three compounds, focusing on efficacy and any reported observations related to toxicity.
| Drug | Animal Model | Cancer Type | Dosing Regimen | Efficacy | Observed Toxicity/Side Effects | Reference(s) |
| This compound | AML Xenograft | Acute Myeloid Leukemia | Not specified | Significantly reduced liver and spleen infiltration, increased survival time. | No obvious side effects reported; body weights not significantly different from control. | [7][8] |
| Osteosarcoma Xenograft | Osteosarcoma | 0.2 mg/kg, intraperitoneally, every two days for 18 days | Significantly reduced tumor size. | Minimal toxicity reported. | [9][10] | |
| JQ1 | NMC Xenograft | NUT Midline Carcinoma | 50 mg/kg/day, intraperitoneally | Inhibited tumor growth. | No obvious signs of toxicity reported. | [4][11] |
| Triple Negative Breast Cancer Xenograft | Triple Negative Breast Cancer | 20 mg/kg | Blocked tumor growth. | Lack of toxicity at the dose used, based on histological examination of liver, kidney, and lungs. | [12] | |
| ARV-825 | Thyroid Carcinoma Xenograft | Thyroid Carcinoma | 5 or 25 mg/kg, oral, daily | Potently inhibited tumor growth. | Well-tolerated doses. | [13][14] |
| Gastric Cancer Xenograft | Gastric Cancer | 10 mg/kg, intraperitoneally, daily | Significantly reduced tumor burden. | No toxic side effects reported. | [15] |
Mechanism of Action and Signaling Pathway
This compound, as a PROTAC, functions by inducing the degradation of BET proteins. It is a heterobifunctional molecule that simultaneously binds to a BET protein (like BRD4) and an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) E3 ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This degradation leads to the downregulation of key oncogenes, such as MYC, and subsequent inhibition of cancer cell proliferation and survival.
Caption: Mechanism of action of this compound as a BRD4 PROTAC degrader.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
To determine the half-maximal inhibitory concentration (IC50), cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, JQ1, or ARV-825) for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence values are normalized to untreated controls, and the IC50 is calculated by fitting the data to a dose-response curve.
Protein Degradation Assay (DC50 Determination)
For measuring the half-maximal degradation concentration (DC50), cells are treated with various concentrations of the PROTAC (e.g., this compound or ARV-825) for a defined time. Following treatment, cell lysates are prepared, and the levels of the target protein (e.g., BRD4) are quantified by Western blotting or other quantitative protein analysis methods like ELISA or mass spectrometry. The protein levels are normalized to a loading control (e.g., GAPDH or β-actin). The DC50 value is the concentration of the PROTAC that results in a 50% reduction in the level of the target protein.
In Vivo Xenograft Studies
Animal models, typically immunodeficient mice, are subcutaneously or orthotopically implanted with human cancer cells. Once tumors are established, the animals are randomized into treatment and control groups. The test compounds are administered according to a specific dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Animal body weight and general health are monitored throughout the study as indicators of toxicity.
Caption: General experimental workflow for evaluating anti-cancer drug efficacy.
Discussion and Conclusion
The available data strongly indicates that this compound is a highly potent degrader of BET proteins with significant anti-cancer activity in preclinical models of various malignancies. Its picomolar to low nanomolar IC50 and DC50 values in vitro highlight a substantial potency advantage over the BET inhibitor JQ1. When compared to another BET PROTAC, ARV-825, this compound demonstrates comparable or, in some reported instances, superior in vitro potency.
A key aspect of the therapeutic window is the separation between efficacious and toxic doses. The in vivo studies for this compound and ARV-825 suggest a favorable therapeutic window in preclinical settings, with significant tumor growth inhibition at well-tolerated doses. However, the lack of publicly available, detailed toxicology studies, including maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) assessments, for this compound and ARV-825 makes a definitive comparison of their therapeutic windows challenging. For JQ1, its short half-life has been a major hurdle for its clinical development, which indirectly impacts its therapeutic window in a clinical context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 3. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 14. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
A Comparative Analysis of GNE-987: A New Frontier in BET Protein Degradation
For Immediate Release
In the rapidly evolving landscape of epigenetic modulators, the emergence of Proteolysis Targeting Chimeras (PROTACs) has marked a significant paradigm shift from traditional inhibition to targeted protein degradation. This guide provides a comprehensive comparison of GNE-987, a novel BET PROTAC degrader, with the well-established BET inhibitor JQ1 and a fellow PROTAC, ARV-825. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the long-term effects and underlying mechanisms of these compounds.
Executive Summary
This compound distinguishes itself through its potent and sustained degradation of BET proteins, including BRD2, BRD3, and BRD4. This mechanism of action, inherent to its PROTAC nature, offers a significant advantage over traditional occupancy-based inhibitors like JQ1, suggesting a more durable and profound anti-tumor effect. While both this compound and ARV-825 function as BET protein degraders, this compound has demonstrated superior or comparable potency in several cancer cell lines. The long-term implications of this sustained protein degradation point towards a lower likelihood of rapid resistance development compared to inhibitors that can be overcome by cellular adaptations.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and JQ1 lies in their mechanism of action. JQ1 is a small molecule inhibitor that reversibly binds to the bromodomains of BET proteins, competitively inhibiting their interaction with acetylated histones.[1] This disruption of protein function is transient and dependent on the continuous presence of the inhibitor.
In contrast, this compound is a heterobifunctional molecule that simultaneously binds to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to trigger the degradation of multiple BET protein molecules, leading to a profound and long-lasting depletion of the target protein.[1] ARV-825 operates on a similar principle but utilizes the Cereblon (CRBN) E3 ubiquitin ligase to achieve BET protein degradation.[3]
Figure 1. Comparative mechanism of action: JQ1 (inhibitor) vs. This compound (degrader).
Comparative Efficacy: In Vitro and In Vivo
The catalytic nature of this compound translates to exceptional potency in vitro. Studies have consistently shown that this compound induces robust degradation of BET proteins and inhibits cancer cell proliferation at nanomolar concentrations, often outperforming both JQ1 and ARV-825.
| Compound | Target/Mechanism | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| This compound | BRD4 Degrader (VHL) | EOL-1 (AML) | 0.02 | 0.03 | [4][5] |
| HL-60 (AML) | 0.03 | - | [4][5] | ||
| HOS (Osteosarcoma) | 2.46 | - | [6] | ||
| 143B (Osteosarcoma) | 7.71 | - | [6] | ||
| JQ1 | BET Inhibitor | AML cell lines | >100 (for degradation) | - | [1] |
| HOS (Osteosarcoma) | Significantly higher than this compound | - | [6] | ||
| 143B (Osteosarcoma) | Significantly higher than this compound | - | [6] | ||
| ARV-825 | BRD4 Degrader (CRBN) | AML cell lines | Higher than this compound | >1 (for degradation) | [1][7] |
| T-ALL cell lines | Higher than this compound | - | [8] |
In vivo studies using xenograft models of acute myeloid leukemia (AML) and osteosarcoma have demonstrated the potent anti-tumor activity of this compound.[2][6] Treatment with this compound led to significant tumor growth inhibition and prolonged survival in mice.[2] Importantly, these studies also indicated that this compound is well-tolerated, with no significant side effects or weight loss observed in the treated animals.[1][6]
Long-Term Effects: Sustained Action and Potential for Overcoming Resistance
A key advantage of PROTAC-mediated protein degradation is the potential for a more durable response compared to traditional inhibition. The catalytic mechanism of this compound ensures that the target protein remains depleted for an extended period, even after the compound has been cleared from circulation. This "longer-lasting drug effect" is a significant differentiator from JQ1, which has a reported short half-life in vivo and requires continuous exposure to maintain its inhibitory effect.[1][9]
Furthermore, the complete removal of the target protein by this compound may circumvent some of the resistance mechanisms that can arise with traditional inhibitors. Resistance to BET inhibitors like JQ1 can develop through various mechanisms, including the upregulation of the target protein or the activation of bypass signaling pathways.[10] By eliminating the BRD4 protein, this compound may be less susceptible to these resistance mechanisms. However, acquired resistance to PROTACs can still occur, for instance, through mutations in the E3 ligase components.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Western Blot for BET Protein Degradation
This protocol is used to quantify the levels of BRD2, BRD3, and BRD4 proteins in cells following treatment with this compound, JQ1, or ARV-825.
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Figure 2. Experimental workflow for Western blot analysis of BET protein degradation.
Cell Viability Assay (CCK-8)
This colorimetric assay measures cell proliferation and cytotoxicity to determine the IC50 values of the compounds.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
CCK-8 Reagent Addition: CCK-8 solution is added to each well and the plates are incubated.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
ChIP-seq for Super-Enhancer Analysis
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is used to identify the genome-wide binding sites of BRD4 and assess the impact of the compounds on super-enhancers.
-
Chromatin Crosslinking and Shearing: Cells are treated with formaldehyde (B43269) to crosslink proteins to DNA, followed by sonication to shear the chromatin.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against BRD4 to pull down BRD4-bound DNA fragments.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify BRD4 binding sites. Super-enhancers are identified by stitching together clusters of enhancers in close proximity.
Conclusion
This compound represents a significant advancement in the field of BET-targeted therapies. Its unique mechanism of action, leading to the catalytic degradation of BET proteins, results in potent, sustained, and potentially more durable anti-tumor effects compared to traditional inhibitors like JQ1. While further long-term studies are warranted to fully elucidate its resistance profile and long-term safety, the preclinical data strongly support the continued development of this compound as a promising therapeutic agent for a range of cancers. The detailed experimental protocols provided herein will aid researchers in further investigating the comparative long-term effects of this new generation of epigenetic modulators.
References
- 1. BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The BET PROTAC inhibitor this compound displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of GNE-987
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount for laboratory safety and environmental protection. GNE-987, a potent and highly selective chimeric BET degrader, requires meticulous handling and disposal procedures due to its biological activity. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated contaminated materials, fostering a culture of safety and operational excellence.
Immediate Safety and Handling Precautions
Given the potent nature of this compound as a Proteolysis-Targeting Chimera (PROTAC), a stringent safety protocol is mandatory. All handling and disposal procedures should be conducted by personnel trained in handling potent compounds and should occur within a certified chemical fume hood to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE):
A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure. The following PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination. | Prevents skin contact and absorption. The double-gloving technique provides an additional layer of protection.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of solutions containing this compound.[1] |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation of the potent compound.[1] |
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound and any materials that have come into contact with it must be treated as hazardous and cytotoxic waste.[2] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.[1] All materials that have come into contact with this compound must be segregated as hazardous waste, including:[2]
-
Unused or expired this compound (solid or in solution)
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, absorbent paper, wipes)[2]
-
Contaminated Personal Protective Equipment (e.g., gloves, disposable lab coats)[2]
Step 2: Waste Collection
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] This container should be clearly labeled for cytotoxic or hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and contaminated cell culture media, in a separate, sealed, and shatter-resistant container.[1][2] It is crucial not to mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
Step 3: Container Labeling
Accurate and detailed labeling of waste containers is a regulatory necessity and essential for the safety of all laboratory and waste management personnel.[1] The label on all this compound waste containers must include:
-
The words "Hazardous Waste" or "Cytotoxic Waste"[2]
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Potent Compound," "Cytotoxic")
-
The name and contact information of the generating laboratory
-
The accumulation start date
Step 4: Storage of Hazardous Waste
Store all this compound hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked, away from general lab traffic, and ideally have secondary containment to mitigate any potential leaks or spills.[2]
Step 5: Final Disposal
The final step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) department.[1] The EHS office will provide specific guidance on the collection and ultimate disposal of the hazardous waste, ensuring compliance with all local, state, and federal regulations.[1]
Spill Management
In the event of a spill, immediate and appropriate action is critical to contain the contamination and prevent exposure.
-
For Solid Spills: Carefully moisten the spilled material with a suitable solvent (e.g., 70% ethanol) to prevent the generation of dust. Gently sweep the material into a designated hazardous waste container.
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[1] Once absorbed, collect the material into a suitable container for hazardous waste.[1]
Following the initial cleanup, the spill area should be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[1]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
